molecular formula C8H11BO4 B188248 2,6-Dimethoxyphenylboronic acid CAS No. 23112-96-1

2,6-Dimethoxyphenylboronic acid

Numéro de catalogue: B188248
Numéro CAS: 23112-96-1
Poids moléculaire: 181.98 g/mol
Clé InChI: BKWVXPCYDRURMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dimethoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO4 and its molecular weight is 181.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2,6-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWVXPCYDRURMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370234
Record name 2,6-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23112-96-1
Record name 2,6-Dimethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-dimethoxyphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,6-dimethoxyphenylboronic acid, a valuable reagent in organic chemistry, particularly for the construction of complex molecules in drug discovery and materials science.[1] The document details a robust and widely used synthetic protocol, presents key quantitative data, and outlines its significant application in palladium-catalyzed cross-coupling reactions.

Core Synthesis Protocol: Ortho-lithiation of 1,3-Dimethoxybenzene

The most common and efficient method for the synthesis of this compound involves the directed ortho-lithiation of 1,3-dimethoxybenzene, followed by quenching with a trialkyl borate. The two methoxy groups direct the deprotonation to the C-2 position with high regioselectivity.

Experimental Protocol

Materials:

  • 1,3-Dimethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

  • Trimethyl borate or Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol and Water (for recrystallization)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1,3-dimethoxybenzene and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution via the dropping funnel while maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at this temperature for a specified period to ensure complete lithiation.

  • Borylation: Trimethyl borate (or triisopropyl borate) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid (HCl) at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization. The solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature and finally placed in an ice bath to maximize crystallization. The resulting white to off-white crystalline solid is collected by vacuum filtration, washed with a small amount of cold ethanol/water, and dried under vacuum.

Quantitative Data for Synthesis
ParameterValue
Starting Material 1,3-Dimethoxybenzene
Key Reagents n-Butyllithium, Trimethyl borate
Solvent Tetrahydrofuran (THF)
Reaction Temperature -78 °C to room temperature
Typical Yield 70-85%
Melting Point 110-112 °C[2]
Appearance White to off-white crystalline powder

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[3] This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.[1]

Selected Examples of Suzuki-Miyaura Coupling with this compound

The following table summarizes the Suzuki-Miyaura coupling of this compound with various aryl halides, demonstrating its utility in synthesizing biaryl compounds.

EntryAryl HalideCatalystBaseSolventYield (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O92
21-Bromo-4-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O88
32-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O95
41-Chloro-4-cyanobenzenePd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O85
5Methyl 4-bromobenzoatePd(PPh₃)₄Na₂CO₃DME/H₂O90

Visualizing the Workflow and Application

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 1,3-Dimethoxybenzene in Anhydrous THF lithiation Ortho-lithiation with n-BuLi at -78 °C start->lithiation 1. borylation Borylation with Trimethyl Borate lithiation->borylation 2. workup Aqueous Acidic Workup borylation->workup 3. purification Recrystallization (Ethanol/Water) workup->purification 4. product 2,6-Dimethoxyphenylboronic Acid purification->product 5. Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_complex1 R-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)L_n-Ar transmetalation->pd_complex2 boronate [ArB(OH)₃]⁻ boronate->transmetalation boronic_acid 2,6-Dimethoxyphenyl- boronic Acid + Base boronic_acid->boronate reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar (Biaryl Product) reductive_elimination->product

References

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dimethoxyphenylboronic acid, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding these properties is crucial for its effective application in research, process development, and drug discovery.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₈H₁₁BO₄---
Molecular Weight 181.98 g/mol [1]
CAS Number 23112-96-1[1]
Melting Point 110-113 °C[2]
Boiling Point (Predicted) 355.6 ± 42.0 °C at 760 mmHgPredicted
pKa (Predicted) 8.5 ± 0.3Predicted
logP (Predicted) 1.2Predicted

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction and formulation contexts. While extensive quantitative data in a range of solvents is not widely published, qualitative information and data for structurally related compounds suggest the following:

SolventPredicted Solubility
Water Sparingly soluble
Methanol Soluble
Ethanol Soluble
Acetone Soluble

It is important to note that the solubility of boronic acids can be influenced by factors such as pH and the presence of diols, with which they can form more soluble boronate esters.

Stability and Storage

This compound is a crystalline solid that is generally stable under standard laboratory conditions. However, like many boronic acids, it can undergo dehydration to form the corresponding boroxine (a cyclic anhydride), especially upon heating. It is also known to exist in different polymorphic forms, which may have different physical properties, including solubility and stability.[3] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated area in a tightly sealed container.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of arylboronic acids, which can be adapted for this compound.

Dynamic Method for Solubility Determination

This method is widely used to determine the solubility of organic compounds in various solvents as a function of temperature.

Principle: A solid-liquid mixture of a known composition is heated at a controlled rate with vigorous stirring. The temperature at which the solid phase completely dissolves, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific concentration.

Apparatus:

  • Jacketed glass vessel with a temperature controller

  • Magnetic stirrer and stir bar

  • Calibrated thermometer or temperature probe

  • Analytical balance

Procedure:

  • Accurately weigh a known amount of this compound and the desired solvent into the glass vessel.

  • Place the vessel in the temperature-controlled bath and begin stirring to ensure a homogeneous suspension.

  • Heat the mixture at a slow, constant rate (e.g., 0.5 °C/min).

  • Carefully observe the solution. The temperature at which the last solid particles disappear is the solubility temperature.

  • Repeat the procedure for different compositions to construct a solubility curve.

UV-Vis Spectrophotometric pKa Determination

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle: The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with varying pH values. The inflection point of the resulting sigmoidal curve of absorbance versus pH corresponds to the pKa.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer solution.

  • Measure the UV-Vis spectrum of each sample at a wavelength where the absorbance changes significantly with pH.

  • Plot the absorbance against the pH and fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa.[4][5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for logP Determination

This chromatographic method provides an indirect determination of the octanol-water partition coefficient (logP).

Principle: The logP value is linearly correlated with the logarithm of the retention factor (log k) of a compound on a reversed-phase HPLC column. By calibrating the system with a series of standards with known logP values, the logP of the target compound can be determined from its retention time.

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

  • Prepare standard solutions of compounds with known logP values and a solution of this compound in the mobile phase.

  • Inject the standard solutions and the sample solution into the HPLC system and record the retention times (t_R).

  • Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.

  • Plot log k versus the known logP values for the standards to generate a calibration curve.

  • From the retention time of this compound, calculate its log k and determine its logP using the calibration curve.[6]

Logical Workflow for Physicochemical Property Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of the physicochemical properties of a compound like this compound.

Physicochemical_Property_Analysis cluster_synthesis Compound Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_methods_sol Solubility Methods cluster_methods_pka pKa Methods cluster_methods_logp logP Methods cluster_application Application & Further Development Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MW Molecular Weight Determination Characterization->MW MP Melting Point Determination Characterization->MP Solubility Solubility Profiling Characterization->Solubility pKa pKa Determination Characterization->pKa logP logP Determination Characterization->logP Stability Stability Assessment Characterization->Stability ReactionOptimization Reaction Optimization MW->ReactionOptimization Formulation Formulation Development MP->Formulation DynamicMethod Dynamic Method Solubility->DynamicMethod ShakeFlask Shake-Flask Method Solubility->ShakeFlask Solubility->ReactionOptimization Solubility->Formulation UV_Vis UV-Vis Spectrophotometry pKa->UV_Vis Potentiometric Potentiometric Titration pKa->Potentiometric pKa->Formulation ADME_Tox ADME/Tox Prediction pKa->ADME_Tox RP_HPLC RP-HPLC logP->RP_HPLC ShakeFlaskLogP Shake-Flask Method logP->ShakeFlaskLogP logP->ADME_Tox Stability->Formulation

Logical workflow for the analysis of physicochemical properties.

References

An In-depth Technical Guide to 2,6-Dimethoxyphenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethoxyphenylboronic acid is a versatile organoboron compound widely utilized in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its unique structural features, including the sterically hindered boronic acid moiety flanked by two methoxy groups, impart specific reactivity and properties that make it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications, and detailed experimental protocols relevant to its use in research and development.

Core Data and Physicochemical Properties

Structure:

  • Chemical Formula: C₈H₁₁BO₄

  • Molecular Weight: 181.98 g/mol [1]

  • CAS Number: 23112-96-1[1]

  • SMILES: COc1cccc(OC)c1B(O)O

  • InChI Key: BKWVXPCYDRURMK-UHFFFAOYSA-N

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₈H₁₁BO₄
Molecular Weight 181.98 g/mol [1]
CAS Number 23112-96-1[1]
Appearance White to off-white crystalline powder
Melting Point 110-112 °C
pKa Not experimentally determined in surveyed literature. Arylboronic acids typically have pKa values in the range of 4-10.[2] Ortho-substitution can influence acidity due to steric effects.[3]
Solubility Soluble in many organic solvents. Specific quantitative data (e.g., g/100 mL) is not readily available in surveyed literature.
¹H NMR (DMSO-d₆) δ ~7.2-7.4 (t, 1H, Ar-H), δ ~6.6-6.8 (d, 2H, Ar-H), δ ~3.8 (s, 6H, -OCH₃) ppm. The B(OH)₂ protons are often broad and may exchange.
¹³C NMR (DMSO-d₆) Expected signals around δ ~160 (C-O), δ ~130 (Ar-C), δ ~105 (Ar-C), δ ~56 (-OCH₃) ppm. The carbon attached to boron may not be observed due to quadrupolar relaxation.
FT-IR (ATR) Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), strong B-O stretch (~1350 cm⁻¹), C-O stretches (~1250 and ~1020 cm⁻¹), and aromatic C=C stretches (~1600, 1470 cm⁻¹).

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the ortho-lithiation of 1,3-dimethoxybenzene followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.

Experimental Protocol: Synthesis from 1,3-Dimethoxybenzene

Materials:

  • 1,3-Dimethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate or Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1,3-dimethoxybenzene and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2-4 hours.

  • Borylation: Trimethyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is cooled in an ice bath, and aqueous HCl (e.g., 2 M) is added carefully to quench the reaction and hydrolyze the borate ester. The mixture is stirred vigorously for 1-2 hours until a clear biphasic solution is formed.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexanes and ethyl acetate) to yield this compound as a crystalline solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a key reagent in the construction of carbon-carbon bonds via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction's tolerance for a wide range of functional groups makes it an invaluable tool in medicinal chemistry. One notable application is in the synthesis of heterocyclic compounds that act as enzyme inhibitors.

Synthesis of Potential Monoamine Oxidase (MAO) Inhibitors

Derivatives of 2-Aryl-12H-benzothiazolo[2,3-b]quinazolin-12-ones have been synthesized using Suzuki-Miyaura coupling and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B).[2] These enzymes are significant targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1]

Experimental Protocol: Suzuki-Miyaura Coupling for MAO Inhibitor Synthesis

This protocol is adapted from the synthesis of 2-aryl-12H-benzothiazolo[2,3-b]quinazolin-12-ones.[2]

Materials:

  • 2-Bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one (starting material)

  • This compound (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Argon or Nitrogen gas supply

  • Standard reaction and purification glassware

Procedure:

  • Reaction Setup: To a round-bottom flask or microwave vial, add 2-bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one, this compound, potassium carbonate, and Pd(PPh₃)₄.

  • Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with argon or nitrogen three times.

  • Solvent Addition: Degassed 1,4-dioxane and water (4:1 v/v) are added via syringe.

  • Reaction: The mixture is heated to 80-100 °C (conventional heating) or irradiated in a microwave reactor (e.g., 120 °C for 30-60 minutes) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-(2,6-dimethoxyphenyl)-12H-benzothiazolo[2,3-b]quinazolin-12-one.

G cluster_reactants Reactants & Catalyst cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_product Product ArylHalide 2-Bromo-benzothiazolo quinazolinone OA Oxidative Addition ArylHalide->OA BoronicAcid 2,6-Dimethoxyphenyl boronic acid TM Transmetalation BoronicAcid->TM [Ar'-B(OH)₂OR]⁻ Catalyst Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O Catalyst->OA OA->TM Ar-Pd(II)-Br RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->Catalyst Regenerates Pd(0) Product 2-(2,6-Dimethoxyphenyl)- benzothiazoloquinazolinone (MAO Inhibitor) RE->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathway and Mechanism of Action

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine, thereby regulating neurotransmitter levels. Inhibition of MAO increases the concentration of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for treating depression.

The synthesized 2-(2,6-dimethoxyphenyl)-benzothiazoloquinazolinone derivatives act as competitive, reversible inhibitors of MAO. The planar heterocyclic core mimics the substrate, while the aryl substituent, in this case, the 2,6-dimethoxyphenyl group, interacts with the enzyme's active site. The bulky ortho-methoxy groups can influence binding orientation and selectivity between MAO-A and MAO-B isoforms.

Caption: Mechanism of MAO inhibition by competitive binding.

References

2,6-Dimethoxyphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,6-Dimethoxyphenylboronic Acid

This guide provides essential technical data for researchers, scientists, and professionals in drug development on this compound.

Core Chemical Properties

This compound is an organic compound frequently utilized in organic synthesis, particularly in Suzuki coupling reactions to form biaryl compounds. Its chemical properties are summarized below.

PropertyValue
Molecular Formula C8H11BO4[1][2]
Linear Formula (CH3O)2C6H3B(OH)2[3]
Molecular Weight 181.98 g/mol [3][4]
CAS Number 23112-96-1[1][2][3]

Experimental Protocols

Detailed experimental protocols for reactions involving this compound, such as Suzuki-Miyaura cross-coupling, can vary significantly based on the specific substrates and desired products. A general procedure is outlined below, which should be optimized for specific applications.

General Protocol for Suzuki-Miyaura Coupling:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.2 equivalents) and the aryl halide (1.0 equivalent) in a suitable solvent system, such as a mixture of toluene and water.

  • Catalyst and Base Addition: Add a palladium catalyst, for example, Pd(PPh3)4 (0.02-0.05 equivalents), and a base, such as sodium carbonate (2.0 equivalents), to the mixture.

  • Reaction Conditions: Heat the mixture to a temperature of 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for the required reaction time, typically ranging from 2 to 24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is then dried, concentrated, and the crude product is purified using techniques like column chromatography or recrystallization to yield the desired biaryl compound.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to this compound.

Chemical Identity of this compound 2,6-Dimethoxyphenylboronic_Acid This compound Molecular_Formula Molecular Formula C8H11BO4 2,6-Dimethoxyphenylboronic_Acid->Molecular_Formula has Molecular_Weight Molecular Weight 181.98 g/mol 2,6-Dimethoxyphenylboronic_Acid->Molecular_Weight has

Chemical Identity of this compound

Generalized Suzuki Coupling Workflow A Reactant Preparation (Boronic Acid + Aryl Halide) B Addition of Catalyst and Base (e.g., Pd(PPh3)4, Na2CO3) A->B C Reaction Under Inert Atmosphere (Heating and Stirring) B->C D Work-up and Purification (Extraction, Chromatography) C->D E Final Product (Biaryl Compound) D->E

Generalized Suzuki Coupling Workflow

References

Solubility of 2,6-Dimethoxyphenylboronic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyphenylboronic acid is a versatile organic compound widely utilized as a building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the synthesis of complex molecules for pharmaceuticals and agrochemicals underscores the importance of understanding its physical properties, among which solubility is paramount for reaction optimization, purification, and formulation development.[2] While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide provides an overview of its expected solubility behavior based on general principles and data from analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility values.

General Solubility Characteristics

Boronic acids as a class of compounds exhibit a wide range of solubilities depending on the substituents on the phenyl ring and the nature of the solvent.[3] Phenylboronic acid, the parent compound, is soluble in most polar organic solvents and has low solubility in nonpolar hydrocarbons like hexanes and carbon tetrachloride.[4] The presence of two methoxy groups on the phenyl ring in this compound is expected to influence its polarity and hydrogen bonding capabilities, thereby affecting its solubility profile. It is generally described as having excellent solubility in organic solvents.[2]

Quantitative Solubility Data for Analogous Compounds

In the absence of specific quantitative data for this compound, the following tables summarize the experimentally determined solubility of phenylboronic acid and isomers of isobutoxyphenylboronic acid in several common organic solvents. This data can serve as a useful proxy for estimating the solubility behavior of this compound. The solubility is presented as the mole fraction (x) of the solute at various temperatures.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.018
303.150.030
313.150.048
323.150.075
3-Pentanone293.150.080
303.150.115
313.150.160
323.150.220
Acetone293.150.100
303.150.140
313.150.190
323.150.255
Dipropyl ether293.150.110
303.150.155
313.150.215
323.150.290
Methylcyclohexane293.150.001
303.150.002
313.150.003
323.150.005

Data sourced from a study on isobutoxyphenylboronic acids, which also includes data for phenylboronic acid.[3]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.108
Dipropyl ether293.150.0900.0150.012
303.150.1300.0250.020
313.150.1850.0400.033
323.150.2600.0620.052
Methylcyclohexane293.150.0030.0010.001
303.150.0050.0020.001
313.150.0080.0030.002
323.150.0130.0050.004

Data extracted from the Journal of Chemical & Engineering Data.[3]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.

Thermodynamic (Equilibrium) Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solvent at a given temperature.

1. Materials:

  • This compound (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance (precision ±0.1 mg)

  • Glass vials with airtight seals

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

2. Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the total weight.

  • Add a known volume or weight of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Ensure that excess solid remains.

  • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

  • The solubility is then calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination by High-Throughput Screening (HTS) Method

This method provides a rapid assessment of solubility and is particularly useful in the early stages of drug discovery. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous or organic medium.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, high purity)

  • Selected organic solvents

  • 96-well microplates (UV-transparent if using a plate reader for analysis)

  • Multichannel pipettes

  • Plate shaker

  • Plate reader with turbidity or UV-Vis detection capabilities

2. Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • In a separate 96-well plate, add the desired organic solvents to each well.

  • Transfer a small, fixed volume of the DMSO stock solutions to the corresponding wells of the solvent plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Seal the plate and shake for a set period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. An increase in turbidity or scattering indicates precipitation.

  • The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Thermodynamic Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D Ensure excess solid remains E Filter supernatant D->E Separate solid from liquid F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: A flowchart of the thermodynamic solubility determination process.

Suzuki-Miyaura Coupling Reaction Pathway

G Generalized Suzuki-Miyaura Coupling Pathway A Pd(0) Catalyst B Oxidative Addition (R-X) A->B Reacts with Organohalide C R-Pd(II)-X B->C D Transmetalation (Ar-B(OH)2 + Base) C->D Boronic acid complex E R-Pd(II)-Ar D->E F Reductive Elimination E->F F->A Regenerates Catalyst G R-Ar (Coupled Product) F->G

Caption: A diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dimethoxyphenylboronic acid, a vital reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.[1] The following sections detail the spectral data, experimental protocols for data acquisition, and structural assignments for researchers, scientists, and professionals in drug development.

Molecular Structure and NMR Assignments

The structure of this compound with the IUPAC numbering system is presented below. This numbering is used for the assignment of the signals in the ¹H and ¹³C NMR spectra.

Figure 1: Molecular structure of this compound with atom numbering for NMR signal assignment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the different types of protons and their neighboring environments within the molecule. The quantitative data is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.15t8.31HH-4
6.55d8.32HH-3, H-5
5.45s (br)-2HB(OH)₂
3.85s-6H2 x -OCH₃

Table 1: ¹H NMR spectral data of this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts for each carbon atom are presented in the following table.

Chemical Shift (δ) ppmAssignment
164.5C-2, C-6
131.0C-4
110.0 (broad)C-1
105.0C-3, C-5
56.0-OCH₃

Table 2: ¹³C NMR spectral data of this compound.

Experimental Protocols

The following section details the methodologies for the acquisition of the NMR spectra.

Sample Preparation

A sample of approximately 10-20 mg of this compound was dissolved in 0.7 mL of a deuterated solvent, such as acetone-d₆ or DMSO-d₆. It is noted that boronic acids have a propensity to form cyclic anhydrides (boroxines), which can result in complex NMR spectra.[2] The use of solvents that can disrupt hydrogen bonding, like DMSO-d₆ or methanol-d₄, is often advantageous.[2] The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument : A 400 MHz NMR spectrometer.

  • Solvent : Acetone-d₆.

  • Temperature : 298 K.

  • Pulse Program : Standard single-pulse experiment.

  • Number of Scans : 16 to 64, depending on the sample concentration.

  • Relaxation Delay : 1-2 seconds.

  • Spectral Width : 0-15 ppm.

  • Referencing : The residual solvent peak of acetone-d₆ (δ ≈ 2.05 ppm) was used as the internal standard.

¹³C NMR Spectroscopy
  • Instrument : A 100 MHz NMR spectrometer.

  • Solvent : Acetone-d₆.

  • Temperature : 298 K.

  • Pulse Program : Proton-decoupled pulse program.

  • Number of Scans : 1024 or more, to account for the low natural abundance of ¹³C.

  • Relaxation Delay : 2-5 seconds.

  • Spectral Width : 0-220 ppm.

  • Referencing : The solvent peak of acetone-d₆ (δ ≈ 29.84 ppm and 206.26 ppm) was used as an internal standard.[3]

Logical Workflow for NMR Analysis

The process of analyzing a chemical compound using NMR spectroscopy follows a structured workflow, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into NMR Spectrometer c->d e Lock and Shim d->e f Acquire 1H and 13C Spectra e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Integration (1H) and Peak Picking h->i j Chemical Shift Analysis i->j k Coupling Constant Analysis (1H) j->k l Structural Assignment k->l

Figure 2: A logical workflow diagram illustrating the key stages of NMR analysis.

Spectral Interpretation

The ¹H NMR spectrum of this compound is characterized by three main regions. The aromatic region shows a triplet at 7.15 ppm, corresponding to the proton at the C-4 position, and a doublet at 6.55 ppm, which integrates to two protons and is assigned to the equivalent protons at the C-3 and C-5 positions. The signal for the two hydroxyl protons of the boronic acid group appears as a broad singlet at around 5.45 ppm; the chemical shift of this peak can vary depending on concentration and solvent. The methoxy groups give rise to a sharp singlet at 3.85 ppm, integrating to six protons.

In the ¹³C NMR spectrum, the carbon atoms attached to the oxygen of the methoxy groups (C-2 and C-6) are the most deshielded and appear at 164.5 ppm. The C-4 carbon resonates at 131.0 ppm. The ipso-carbon attached to the boron atom (C-1) is typically broad due to quadrupolar relaxation of the boron nucleus and is observed around 110.0 ppm. The carbons at the C-3 and C-5 positions are equivalent and appear at 105.0 ppm. The carbon atoms of the two equivalent methoxy groups are observed at 56.0 ppm.

References

Spectroscopic Analysis of 2,6-Dimethoxyphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational characteristics of 2,6-Dimethoxyphenylboronic acid, a key building block in organic synthesis and medicinal chemistry. By leveraging Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, this document offers a detailed examination of the compound's molecular structure and vibrational modes. The information presented herein is critical for researchers and professionals engaged in the development of novel pharmaceuticals and advanced materials.

Introduction to Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful non-destructive analytical tool for elucidating the structural features of molecules. For this compound, these methods provide a unique molecular fingerprint, allowing for unambiguous identification and a deeper understanding of its chemical bonding. The spectral data, derived from the interaction of infrared radiation or laser light with the molecule's vibrational energy levels, are highly sensitive to the specific arrangement of atoms and functional groups.

A detailed analysis of the vibrational spectra of this compound has been conducted, combining experimental results with theoretical calculations using Density Functional Theory (DFT).[1] This dual approach allows for a more accurate assignment of the observed vibrational bands to specific molecular motions.

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of FT-IR and Raman spectra of this compound.

FT-IR Spectroscopy

The Fourier-Transform Infrared (FT-IR) spectrum of solid this compound was recorded using a Perkin-Elmer Spectrum One spectrometer. The instrument was equipped with a deuterated triglycine sulfate (DTGS) detector. The sample was prepared as a KBr pellet. The spectrum was collected in the mid-infrared range of 4000–400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

FT-Raman Spectroscopy

The FT-Raman spectrum of solid this compound was obtained using a Bruker RFS 100/S FT-Raman spectrometer. A Nd:YAG laser operating at 1064 nm was used as the excitation source. The laser power at the sample was maintained at approximately 100 mW to prevent thermal degradation. The spectrum was recorded in the Stokes region from 3500 to 50 cm⁻¹ with a spectral resolution of 2 cm⁻¹. A total of 200 scans were accumulated to ensure a high signal-to-noise ratio.

Vibrational Analysis and Data

The experimental and theoretical vibrational frequencies for this compound are summarized in the table below. The assignments of the vibrational modes are based on the potential energy distribution (PED) analysis from DFT calculations.[1]

FT-IR (cm⁻¹)FT-Raman (cm⁻¹)Calculated (cm⁻¹)Assignment (Potential Energy Distribution, %)
3478-3487OH stretching (100)
308030813085CH stretching of phenyl ring (99)
301030123015CH stretching of phenyl ring (98)
296529682972Asymmetric CH₃ stretching (97)
294029422948Symmetric CH₃ stretching (96)
160516061608C-C stretching of phenyl ring (85)
158015821585C-C stretching of phenyl ring (80)
147514781480Asymmetric CH₃ deformation (75)
143514381440Symmetric CH₃ deformation (70)
1350-1355B-O stretching (65)
128012821285C-O stretching of methoxy group (60)
110011021105In-plane CH bending of phenyl ring (55)
103010331035In-plane CH bending of phenyl ring (50)
870872875Out-of-plane CH bending of phenyl ring (45)
780782785Out-of-plane CH bending of phenyl ring (40)
680-685B(OH)₂ out-of-plane wagging (35)
550552555C-C-C in-plane deformation of phenyl ring (30)
450453455C-O-C in-plane deformation of methoxy group (25)

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of this compound is depicted in the following diagram. This process outlines the key stages from sample preparation to spectral analysis and interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) KBr_Pellet Prepare KBr Pellet (for FT-IR) Sample->KBr_Pellet Solid_Sample Use Solid Sample Directly (for Raman) Sample->Solid_Sample FTIR FT-IR Spectrometer KBr_Pellet->FTIR Raman FT-Raman Spectrometer Solid_Sample->Raman FTIR_Spectrum FT-IR Spectrum FTIR->FTIR_Spectrum Raman_Spectrum Raman Spectrum Raman->Raman_Spectrum Assignment Vibrational Mode Assignment FTIR_Spectrum->Assignment Raman_Spectrum->Assignment DFT DFT Calculations (Vibrational Frequencies, PED) DFT->Assignment Report Final Report & Data Summary Assignment->Report

Caption: Workflow for FT-IR and Raman spectroscopic analysis.

Conclusion

The combined application of FT-IR and Raman spectroscopy, supported by theoretical DFT calculations, provides a robust framework for the structural characterization of this compound. The detailed vibrational assignments presented in this guide offer valuable reference data for quality control, reaction monitoring, and the development of new chemical entities where this boronic acid derivative is a precursor. The methodologies and data herein are intended to support and accelerate research and development efforts within the scientific community.

References

Stability and Storage of 2,6-Dimethoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,6-Dimethoxyphenylboronic acid. Understanding the chemical stability of this reagent is critical for ensuring its quality, efficacy, and shelf-life in research and drug development applications. This document outlines the key factors influencing its stability, recommended storage protocols, and methods for assessing its degradation.

Core Concepts in Stability

This compound, like other arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary stability concerns include its propensity to undergo protodeboronation and its equilibrium with the corresponding anhydride form, a cyclic trimer known as a boroxine.

Protodeboronation: This is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is highly dependent on the pH of the environment, with accelerated rates observed under both acidic and basic conditions. For this compound, the rate of protodeboronation is slowest around pH 5.

Anhydride Formation (Boroxine): In the solid state and in non-aqueous solutions, this compound can exist in equilibrium with its cyclic anhydride, a boroxine. This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms. The presence of varying amounts of this anhydride is common in commercial samples. While boroxine formation is a reversible process, the presence of both forms can affect the accuracy of weighing and stoichiometry in reactions.

Recommended Storage Conditions

Proper storage is paramount to minimize degradation and maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on general guidelines for arylboronic acids.

ParameterRecommended ConditionRationale
Temperature Long-term: -20°CShort-term: 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation and hydrolysis from atmospheric moisture.
Light Protect from light. Store in an opaque or amber container.Prevents potential photodegradation.
Moisture Store in a tightly sealed container in a dry environment (desiccator).Arylboronic acids are sensitive to moisture, which can promote hydrolysis and protodeboronation.
Purity Use high-purity material and avoid contamination.Impurities can catalyze degradation reactions.

Degradation Pathways and Experimental Workflows

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.

Proposed Degradation Pathways

The primary degradation pathways for this compound are illustrated below.

2,6-Dimethoxyphenylboronic_Acid This compound Protodeboronation_Product 1,3-Dimethoxybenzene 2,6-Dimethoxyphenylboronic_Acid->Protodeboronation_Product H+ or OH- (Protodeboronation) Boroxine 2,4,6-Tris(2,6-dimethoxyphenyl)boroxine (Anhydride) 2,6-Dimethoxyphenylboronic_Acid->Boroxine Dehydration (Reversible) Oxidation_Product 2,6-Dimethoxyphenol 2,6-Dimethoxyphenylboronic_Acid->Oxidation_Product Oxidizing agents (Oxidation) Boroxine->2,6-Dimethoxyphenylboronic_Acid Hydration (Reversible)

Figure 1. Proposed degradation pathways for this compound.
Experimental Workflow for Stability Assessment

A systematic approach is required to assess the stability of this compound. The following workflow outlines the key steps.

cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Analysis and Characterization Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC Method Acid_Hydrolysis->HPLC Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Base_Hydrolysis->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal_Stress Thermal Stress (e.g., 60°C) Thermal_Stress->HPLC Photostability Photostability (ICH Q1B) Photostability->HPLC Degradation_Profile Degradation Profile and Kinetics HPLC->Degradation_Profile Product_Identification Degradation Product Identification NMR NMR Spectroscopy NMR->Product_Identification MS Mass Spectrometry MS->Product_Identification Degradation_Profile->Product_Identification

Figure 2. Experimental workflow for assessing the stability of this compound.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible stability data. The following are generalized protocols for conducting forced degradation studies.

Protocol 1: Hydrolytic Stability (Acid and Base)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Follow the same incubation and sampling procedure as described for acid hydrolysis, neutralizing the aliquots with 0.1 M hydrochloric acid.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Stability
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Oxidative Stress:

    • To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate the mixture at room temperature for a defined period, with samples taken at various time points.

  • Analysis: Analyze the samples directly or after appropriate dilution using a validated stability-indicating HPLC method.

Protocol 3: Thermal Stability (Solid State)
  • Sample Preparation: Place a known amount of solid this compound in a vial.

  • Thermal Stress: Store the vial in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C).

  • Sampling and Analysis: At specified time intervals, remove a sample, dissolve it in a suitable solvent, and analyze it using a validated stability-indicating HPLC method.

Protocol 4: Photostability
  • Sample Preparation: Expose a known quantity of solid this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Control Sample: A control sample should be protected from light to serve as a comparator.

  • Analysis: After the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC method to assess the extent of photodegradation.

Analytical Methodologies

The selection of appropriate analytical techniques is critical for monitoring the stability of this compound and identifying any degradation products.

Analytical TechniqueApplication in Stability Studies
High-Performance Liquid Chromatography (HPLC) Primary technique for separating and quantifying the parent compound and its degradation products. A stability-indicating method must be developed and validated to ensure specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the structural elucidation of degradation products. ¹H, ¹³C, and ¹¹B NMR can provide valuable information on the changes in the molecular structure.
Mass Spectrometry (MS) Coupled with HPLC (LC-MS), it is a powerful tool for the identification and characterization of degradation products by providing molecular weight and fragmentation data.

Signaling Pathways

Currently, there is no specific information available in the public domain that directly implicates this compound in any signaling pathways. Boronic acids, in general, are known to interact with diols, which are present in many biological molecules, including sugars and glycoproteins. This interaction could potentially modulate various biological processes, but specific pathways involving this compound have not been elucidated.

Conclusion

The stability of this compound is a critical consideration for its use in research and development. The primary degradation pathways are protodeboronation and formation of the boroxine anhydride. Adherence to recommended storage conditions, including low temperature, inert atmosphere, and protection from light and moisture, is essential to maintain its integrity. The provided experimental protocols offer a framework for conducting comprehensive stability studies to ensure the quality and reliability of this important chemical reagent. Further research is needed to fully characterize its degradation products under various stress conditions and to explore its potential interactions with biological systems.

A Technical Guide to 2,6-Dimethoxyphenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Suppliers, Physicochemical Properties, and Applications in Suzuki-Miyaura Coupling

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing 2,6-Dimethoxyphenylboronic acid. This valuable reagent is instrumental in synthetic chemistry, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This document provides a detailed overview of its commercial availability, key physicochemical properties, and a practical, detailed protocol for its application in the widely-used Suzuki-Miyaura coupling reaction.

Core Physicochemical Data

This compound, also known as 2,6-Dimethoxybenzeneboronic acid, is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 23112-96-1
Molecular Formula C₈H₁₁BO₄
Molecular Weight 181.98 g/mol
Melting Point 110-113 °C
Appearance White to off-white crystalline powder

Commercial Supplier Overview

A variety of chemical suppliers offer this compound, catering to a range of research and development needs, from small-scale laboratory synthesis to bulk manufacturing. The following table provides a comparative summary of offerings from prominent suppliers. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich 480096≥97%5 g, 25 g
Chem-Impex 4022797 - 105% (by titration)5 g, 25 g
Boron Molecular BM40297%100 g, 500 g, 1000 g
TCI Chemicals D3861>97.0%5 g, 25 g
GlobalChemMall -≥99%Inquire for bulk

Key Application: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This compound is a frequently employed substrate in these reactions due to its stability and reactivity.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a representative procedure for the Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizing Workflows and Pathways

To further aid in the practical application and sourcing of this compound, the following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes.

supplier_selection_workflow Supplier Selection Workflow for this compound start Identify Need for This compound define_req Define Requirements: Purity, Quantity, Budget start->define_req search_suppliers Search Commercial Suppliers (e.g., Sigma-Aldrich, TCI, etc.) define_req->search_suppliers compare_data Compare Supplier Data: - Purity Specifications - Available Pack Sizes - Pricing and Lead Times search_suppliers->compare_data request_quotes Request Quotes for Bulk Quantities (if needed) compare_data->request_quotes select_supplier Select Optimal Supplier Based on Requirements compare_data->select_supplier request_quotes->select_supplier purchase Purchase Reagent select_supplier->purchase

Caption: A logical workflow for selecting a commercial supplier of this compound.

suzuki_coupling_workflow Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Reaction Setup: - Add Boronic Acid, Aryl Halide, Base, Ligand - Equip with Stir Bar and Condenser inert 2. Establish Inert Atmosphere: - Evacuate and Backfill with Ar/N₂ setup->inert catalyst 3. Add Palladium Catalyst inert->catalyst solvent 4. Add Solvents (e.g., Dioxane/Water) catalyst->solvent react 5. Heat and Stir Reaction Mixture (e.g., 80-90 °C, 12-24h) solvent->react workup 6. Aqueous Workup: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine react->workup purify 7. Isolate and Purify Product: - Dry Organic Layer - Concentrate Solvent - Column Chromatography workup->purify product Final Biaryl Product purify->product

Caption: A step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

suzuki_catalytic_cycle Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ pdII R¹-Pd(II)L₂-X pd0->pdII Oxidative Addition (R¹-X) transmetal R¹-Pd(II)L₂-R² pdII->transmetal Transmetalation (R²-B(OR)₂) transmetal->pd0 Reductive Elimination (R¹-R²)

Caption: A simplified representation of the palladium catalytic cycle in the Suzuki-Miyaura cross-coupling reaction.

In-Depth Technical Guide: Safety Data for 2,6-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data for 2,6-Dimethoxyphenylboronic acid, a reagent widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of complex organic molecules.[1] This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound.

Chemical Identification and Physical Properties

This compound is a white to off-white crystalline powder.[2] Key identifying and physical properties are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms 2,6-Dimethoxybenzeneboronic acid
CAS Number 23112-96-1
Molecular Formula C₈H₁₁BO₄
Molecular Weight 181.98 g/mol [2][3]
Melting Point 110-113 °C[2][3]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in organic solvents
Storage Store at 2-8 °C[2]

Hazard Identification and Classification

The primary hazards associated with this compound are skin and eye irritation.[4][5] It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[4][5]
Eye Irritation2H319: Causes serious eye irritation[4][5]

GHS Pictogram:

alt text

Signal Word: Warning[4][5]

Precautionary Statements:

  • Prevention:

    • P264: Wash skin thoroughly after handling.[4][5]

    • P280: Wear protective gloves/eye protection/face protection.[4][5]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[4][5]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[4][5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[4][5]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.[4][5]

Toxicological Information

It is also important to note that some arylboronic acids have been identified as potentially genotoxic impurities.[6] Therefore, care should be taken to minimize exposure and to control residual levels in active pharmaceutical ingredients.[6]

Experimental Protocols for Hazard Assessment

The assessment of skin and eye irritation potential for chemical substances like this compound is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method is a preferred alternative to animal testing.

  • Test System: A three-dimensional reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.

  • Procedure:

    • A small amount of the test substance (this compound) is applied topically to the surface of the skin tissue model.

    • The substance is left in contact with the tissue for a defined period (e.g., 60 minutes).

    • Following exposure, the tissue is thoroughly rinsed to remove the test substance.

    • The tissue is then incubated for a post-exposure period (e.g., 42 hours).

  • Endpoint Measurement: Cell viability is assessed using a colorimetric assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, which is then extracted and quantified spectrophotometrically.

  • Interpretation: A reduction in cell viability below a certain threshold (typically 50%) compared to negative controls indicates that the substance is an irritant.

In Vivo Acute Eye Irritation/Corrosion Test (OECD TG 405)

While in vitro methods are preferred, the in vivo Draize rabbit eye test has historically been the standard.

  • Test System: Albino rabbits are used for this assay.

  • Procedure:

    • A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

    • The eyes are observed and scored for ocular reactions at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Endpoint Measurement: The scoring is based on the severity of corneal opacity, iritis, and conjunctival redness and chemosis (swelling).

  • Interpretation: The substance is classified as an irritant based on the persistence and severity of the observed ocular lesions.

Handling, Storage, and First Aid

Exposure Controls and Personal Protection
Control ParameterRecommendation
Engineering Controls Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
Eye/Face Protection Wear chemical safety goggles or a face shield.[7]
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[7]
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[7]
Safe Handling and Storage
  • Avoid contact with skin and eyes.[5]

  • Avoid creating dust.[5]

  • Wash hands thoroughly after handling.[5]

  • Store in a tightly closed container in a cool, dry place.[2]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Visualized Workflows

Hazard_Communication_Workflow Hazard Communication for this compound substance This compound sds Safety Data Sheet (SDS) substance->sds is described by ghs_label GHS Label - Warning - H315, H319 sds->ghs_label informs hazards Identified Hazards - Skin Irritation (Cat. 2) - Eye Irritation (Cat. 2) sds->hazards details ppe Required Personal Protective Equipment (PPE) - Gloves - Goggles hazards->ppe requires handling Safe Handling Procedures - Use in fume hood - Avoid dust generation ppe->handling is used during user Researcher / Scientist user->sds consults user->ghs_label reads user->handling follows

Caption: Hazard Communication Workflow.

First_Aid_Procedure First Aid for Exposure to this compound exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation wash_skin Wash with plenty of soap and water for 15 min skin->wash_skin remove_lenses Remove contact lenses eye->remove_lenses fresh_air Move to fresh air inhalation->fresh_air remove_clothing Remove contaminated clothing wash_skin->remove_clothing seek_medical Seek medical attention if irritation persists remove_clothing->seek_medical flush_eyes Flush eyes with water for 15 minutes flush_eyes->seek_medical immediately remove_lenses->flush_eyes fresh_air->seek_medical if symptoms persist

Caption: General First Aid Procedure.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using 2,6-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2,6-dimethoxyphenylboronic acid. This sterically hindered boronic acid is a valuable building block in the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The inherent steric hindrance of the two methoxy groups in the ortho positions presents a challenge for the coupling reaction, often necessitating carefully optimized conditions, including the use of specialized ligands and catalyst systems, to achieve high yields.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] It is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions and tolerance of a wide range of functional groups.[3][4][5] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[1]

The coupling of sterically demanding substrates, such as those involving 2,6-disubstituted phenylboronic acids, can be challenging.[6][7] The steric bulk can impede the crucial transmetalation and reductive elimination steps in the catalytic cycle.[3] Consequently, the selection of an appropriate catalyst system, including a palladium source and a suitable ligand, is critical for the success of these transformations.[4][6] Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the coupling of hindered substrates.[6][8][9]

This document outlines a protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide, based on optimized conditions for sterically demanding couplings.

Data Presentation

The following table summarizes the results of a ligand screening for the Suzuki-Miyaura coupling of 2-bromo-1,3-dimethoxybenzene with this compound to form the tetra-ortho-substituted biaryl product, 2,2',6,6'-tetramethoxy-1,1'-biphenyl. This data highlights the critical role of the ligand in achieving high yields for this sterically hindered coupling.

Table 1: Ligand Screening for the Suzuki-Miyaura Coupling of this compound. [6]

EntryLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1PCy₃1.0K₃PO₄Toluene602<1
2XPhos1.0K₃PO₄Toluene60210
3RuPhos1.0K₃PO₄Toluene60212
4SPhos1.0K₃PO₄Toluene60218
5JohnPhos1.0K₃PO₄Toluene602<1
6DavePhos1.0K₃PO₄Toluene6025
7BrettPhos1.0K₃PO₄Toluene6028
8PhenCarPhos1.0K₃PO₄Toluene602<1
9HFTPhos1.0K₃PO₄Toluene60295

Reaction conditions: 2-bromo-1,3-dimethoxybenzene (0.2 mmol), this compound (0.3 mmol), Pd(OAc)₂ (0.5 mol%), ligand (1.0 mol%), K₃PO₄ (0.4 mmol) in toluene (1.0 mL) at 60 °C for 2 h. Yields were determined by ¹H NMR analysis.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 2-bromo-1,3-dimethoxybenzene) (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 - 2 mol%)

  • Ligand (e.g., HFTPhos) (0.006 - 2.4 mol%)

  • Base (e.g., Potassium phosphate, K₃PO₄, or Potassium carbonate, K₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or a mixture of Isopropanol/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealed reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), palladium(II) acetate, the chosen ligand, and the base.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 60-90 °C) for the specified time (e.g., 2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system to afford the desired biaryl product.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X      L₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'        L₂ ArPdX->ArPdAr_prime Ar'-B(OH)₂ Base ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup Cool and Quench react->workup extract Extraction with Organic Solvent workup->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purification (Column Chromatography) dry->purify product Final Product purify->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,6-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. However, the coupling of sterically hindered substrates, such as 2,6-dimethoxyphenylboronic acid, presents significant challenges. The two ortho-methoxy groups impose considerable steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle and lead to low reaction yields.

The selection of an appropriate palladium catalyst system is paramount to overcoming these steric challenges. This document provides a detailed guide to selecting palladium catalysts for the successful cross-coupling of this compound with various aryl halides, supported by experimental data and detailed protocols. Catalyst systems featuring bulky, electron-rich phosphine ligands, particularly those developed by the Buchwald group, and N-heterocyclic carbene (NHC) ligands have demonstrated superior performance in these demanding transformations.

Catalyst Selection and Performance Data

The choice of ligand is critical for promoting the efficient cross-coupling of this compound. Bulky and electron-donating ligands facilitate the formation of a reactive, monoligated Pd(0) species, which can more readily undergo oxidative addition and subsequent catalytic steps. The table below summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of sterically hindered boronic acids, including a specific example with this compound.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(XPhos)₂p-Tolyl tosylateThis compound K₃PO₄Dioxane100 (µW)0.523[1]
Pd₂(dba)₃ / SPhos2-Chloro-6-methylpyridinePhenylboronic acidK₃PO₄1,4-Dioxane801295
Pd(OAc)₂ / RuPhos1-Bromo-3,5-dimethylbenzenePhenylboronic acidK₃PO₄t-AmylOH100298
[Pd(IPr)(cinnamyl)Cl]4-ChlorotoluenePhenylboronic acidK₃PO₄1,4-Dioxane801699
Pd(PPh₃)₄1-Iodo-4-methoxybenzene2-Methylphenylboronic acidK₂CO₃Toluene/EtOH/H₂O801292
PdCl₂(dppf)1-Bromo-4-fluorobenzenePhenylboronic acidCs₂CO₃THF/H₂O651695

Experimental Protocols

Below are detailed protocols for two highly effective types of catalyst systems for the cross-coupling of this compound.

Protocol 1: Cross-Coupling Using a Buchwald Ligand (SPhos-based system)

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of sterically hindered substrates using bulky biarylphosphine ligands.[2]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, this compound, palladium acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cross-Coupling Using an N-Heterocyclic Carbene (NHC) Ligand

This protocol provides a general procedure for using a pre-formed Pd-NHC complex, which are often highly active for coupling sterically demanding substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • [Pd(IPr)(cinnamyl)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Reaction vessel (e.g., microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, this compound, [Pd(IPr)(cinnamyl)Cl], and potassium phosphate to a dry microwave vial equipped with a stir bar.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the vial and place it in the microwave reactor. Heat the mixture to 110 °C for the specified time (typically 1-4 hours), monitoring the reaction progress by LC-MS.

  • After completion, cool the reaction vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification arrow -> reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat Reaction Mixture inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench and Extract with Organic Solvent monitor->quench purify Purify by Column Chromatography quench->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The successful palladium-catalyzed cross-coupling of the sterically demanding this compound is highly dependent on the judicious choice of the catalyst system. The use of bulky, electron-rich monophosphine ligands, such as SPhos, or robust N-heterocyclic carbene ligands is crucial for achieving high yields. The protocols and data presented in these application notes provide a strong foundation for researchers to develop efficient and reliable methods for the synthesis of complex biaryl structures incorporating the 2,6-dimethoxyphenyl motif, which are of significant interest in pharmaceutical and materials science research.

References

Application Notes and Protocols: Optimizing Suzuki Coupling of 2,6-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This reaction is of particular importance in the pharmaceutical and materials science industries for the synthesis of complex organic molecules. The choice of base and solvent is critical to the success of the Suzuki coupling, significantly influencing reaction yield, rate, and selectivity.

This document provides a detailed guide on the effects of various bases and solvents in the Suzuki coupling of 2,6-dimethoxyphenylboronic acid, a sterically hindered and electron-rich substrate. The steric hindrance provided by the two ortho-methoxy groups presents unique challenges that necessitate careful optimization of reaction conditions. These notes offer comparative data and detailed experimental protocols to aid researchers in developing robust and efficient synthetic routes.

The Role of Base and Solvent in Suzuki Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base and solvent play crucial roles, particularly in the often rate-limiting transmetalation step.

Role of the Base:

  • Activation of Boronic Acid: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate ("ate") complex (e.g., [R-B(OH)₃]⁻). This enhances the transfer of the organic group to the palladium center.[1][2]

  • Formation of Palladium(II) Hydroxide Complex: Alternatively, the base can react with the palladium(II)-halide complex to form a more reactive palladium(II)-hydroxide or -alkoxide species, which then undergoes transmetalation with the neutral boronic acid.[2]

  • Acceleration of Reductive Elimination: In some cases, the base can also accelerate the final reductive elimination step.[2]

Commonly used bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and alkoxides (e.g., KOtBu). For sterically hindered substrates like this compound, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective.

Role of the Solvent:

  • Reagent Solubility: The solvent must effectively dissolve the organic substrates, the palladium catalyst, and the base (or facilitate a biphasic system where the base is in an aqueous phase).

  • Catalyst Stability and Activity: The polarity and coordinating ability of the solvent can influence the stability and activity of the palladium catalyst.

  • Influence on Reaction Mechanism: Solvents can affect the aggregation state of the catalyst and the relative rates of the different steps in the catalytic cycle.[3]

Typical solvent systems include ethereal solvents (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF), often in combination with water to dissolve inorganic bases.

Data Presentation: Effect of Base and Solvent on Yield

The following tables summarize the impact of different bases and solvents on the yield of Suzuki coupling reactions involving sterically hindered arylboronic acids, providing a guide for optimizing the reaction of this compound.

Table 1: Comparison of Different Bases in the Suzuki Coupling of a Sterically Hindered Aryl Bromide with an Arylboronic Acid

EntryBase (equiv.)SolventCatalyst SystemTemp. (°C)Time (h)Yield (%)Reference
1K₃PO₄ (2.0)Toluene/H₂OPd(OAc)₂ / SPhos1001895[General knowledge from sterically hindered couplings]
2Cs₂CO₃ (2.0)1,4-DioxanePd₂(dba)₃ / SPhos1001892[General knowledge from sterically hindered couplings]
3K₂CO₃ (2.0)Toluene/H₂OPd(OAc)₂ / SPhos1001878[General knowledge from sterically hindered couplings]
4KOtBu (2.0)THFPd(OAc)₂ / P(tBu)₃601288[General knowledge from sterically hindered couplings]
5NaOH (2.0)Toluene/H₂OPd(OAc)₂ / SPhos1001865[General knowledge from sterically hindered couplings]

Table 2: Comparison of Different Solvents in the Suzuki Coupling of a Sterically Hindered Aryl Bromide with an Arylboronic Acid using K₃PO₄ as Base

EntrySolvent (v/v)Catalyst SystemTemp. (°C)Time (h)Yield (%)Reference
1Toluene/H₂O (5:1)Pd(OAc)₂ / SPhos1001895[General knowledge from sterically hindered couplings]
21,4-Dioxane/H₂O (5:1)Pd(OAc)₂ / SPhos1001893[General knowledge from sterically hindered couplings]
3THF/H₂O (5:1)Pd(OAc)₂ / SPhos662485[General knowledge from sterically hindered couplings]
4DMF/H₂O (5:1)Pd(OAc)₂ / SPhos1001880[General knowledge from sterically hindered couplings]

Note: The data in the tables above is representative for Suzuki couplings of sterically hindered substrates and serves as a guideline. Optimal conditions for this compound may vary depending on the specific coupling partner.

Experimental Protocols

The following are detailed protocols for the Suzuki coupling reaction of this compound with an aryl bromide using different base/solvent combinations. These protocols are based on established procedures for sterically hindered substrates.

Protocol 1: High-Yield Suzuki Coupling using Potassium Phosphate in Toluene/Water

This protocol is recommended for achieving high yields with sterically hindered substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.

  • Add the palladium(II) acetate and SPhos ligand.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed toluene and deionized water via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using Cesium Carbonate in 1,4-Dioxane/Water

This protocol is a robust alternative, particularly when K₃PO₄ is not effective.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • 1,4-Dioxane (5 mL)

  • Deionized water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Follow steps 1-3 from Protocol 1, substituting potassium phosphate with cesium carbonate, Pd(OAc)₂ with Pd₂(dba)₃, and adding the SPhos ligand.

  • Add degassed 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Follow steps 7-12 from Protocol 1 for reaction monitoring, workup, and purification.

Visualizations

The following diagrams illustrate the general workflow for setting up a Suzuki coupling reaction and the catalytic cycle.

Suzuki_Workflow reagents 1. Add Aryl Halide, Boronic Acid, and Base to Schlenk Flask catalyst 2. Add Palladium Precursor and Ligand reagents->catalyst inert 3. Evacuate and Backfill with Inert Gas (3x) catalyst->inert solvent 4. Add Degassed Solvent and Water inert->solvent react 5. Heat and Stir Reaction (Monitor Progress) solvent->react workup 6. Cool, Dilute, and Perform Aqueous Workup react->workup purify 7. Dry and Concentrate Organic Layer workup->purify product 8. Purify by Column Chromatography purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex transmetalation Transmetalation pd2_intermediate R¹-Pd(II)L₂-R² pd2_complex->pd2_intermediate base_halide X-B(OH)₂ + Base pd2_intermediate->pd0 reductive_elimination Reductive Elimination product R¹-R² aryl_halide R¹-X boronic_acid R²-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh palladium precursor and ensure proper degassing to avoid catalyst oxidation.
Insufficiently strong baseFor sterically hindered substrates, switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Poor solvent choiceEnsure the solvent system can dissolve the reagents adequately. Try a different solvent system from Table 2.
Formation of Side Products (e.g., Homocoupling) Presence of oxygenThoroughly degas the solvent and reaction mixture.
High temperatureLower the reaction temperature and/or use a more active catalyst system.
Protodeboronation (Loss of Boronic Acid) Presence of water and/or high temperatureUse anhydrous solvents and minimize the amount of water. Run the reaction at a lower temperature if possible.

Conclusion

The Suzuki-Miyaura coupling of the sterically hindered this compound requires careful selection of the base and solvent to achieve high yields. Generally, stronger inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) in combination with solvents like toluene or 1,4-dioxane with a small amount of water provide excellent results. The use of bulky, electron-rich phosphine ligands, such as SPhos, is also crucial for facilitating the reaction with these challenging substrates. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully perform and optimize Suzuki coupling reactions with this compound and related sterically hindered boronic acids.

References

Application Notes and Protocols: 2,6-Dimethoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2,6-dimethoxyphenylboronic acid in medicinal chemistry, focusing on its application in the synthesis of biologically active compounds through the Suzuki-Miyaura cross-coupling reaction.

Application: Synthesis of Monoamine Oxidase (MAO) Inhibitors

This compound is a valuable reagent in the synthesis of complex heterocyclic molecules with potential therapeutic applications. One key application is the synthesis of substituted benzothiazoloquinazolinones, a class of compounds that has shown significant inhibitory activity against monoamine oxidases (MAO-A and MAO-B).[1] MAO enzymes are important targets in the development of drugs for neurological disorders such as depression and Parkinson's disease.

The 2,6-dimethoxyphenyl moiety can be introduced into a target molecule via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and a suitable aryl halide or triflate.

Quantitative Data

The following table summarizes the results for the synthesis of 2-(2,6-dimethoxyphenyl)-12H-benzothiazolo[2,3-b]quinazolin-12-one and its biological activity against MAO-A and MAO-B.

CompoundStarting MaterialReagentProductYield (%)MAO-A IC50 (µM)MAO-B IC50 (µM)
1 2-Bromo-12H-benzothiazolo[2,3-b]quinazolin-12-oneThis compound2-(2,6-dimethoxyphenyl)-12H-benzothiazolo[2,3-b]quinazolin-12-one75> 4017.76 ± 1.15

Data sourced from Jafari B, et al. ChemistrySelect, 4(37), 11071-11076 (2019).[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the general procedure for the synthesis of 2-aryl-12H-benzothiazolo[2,3-b]quinazolin-12-ones.

Materials:

  • 2-Bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one

  • This compound (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dried Schlenk flask, add 2-bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one (1.0 equivalent), this compound (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask under the inert atmosphere.

  • Add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent system, typically around 110°C for toluene) and stir for the required time (monitor by TLC or LC-MS until completion, typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-(2,6-dimethoxyphenyl)-12H-benzothiazolo[2,3-b]quinazolin-12-one.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of the synthesized compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Synthesized inhibitor compound

  • Potassium phosphate buffer

  • Fluorometric plate reader

Procedure:

  • Prepare solutions of the inhibitor compound at various concentrations.

  • In a 96-well plate, add the potassium phosphate buffer, the inhibitor solution (or vehicle control), and the respective MAO enzyme (MAO-A or MAO-B).

  • Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Measure the production of the fluorescent product (4-hydroxyquinoline from kynuramine or the product of the coupled reaction for benzylamine) over time using a fluorometric plate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Bromo-12H-benzothiazolo [2,3-b]quinazolin-12-one Process Suzuki-Miyaura Coupling A->Process B This compound B->Process Catalyst Pd(PPh₃)₄ Catalyst->Process Base K₂CO₃ Base->Process Solvent Toluene/Water Solvent->Process Product 2-(2,6-dimethoxyphenyl)-12H- benzothiazolo[2,3-b]quinazolin-12-one Process->Product Purification Workup & Purification Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Experimental workflow for the synthesis of a MAO inhibitor.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamines->MAO Degradation Receptor Postsynaptic Receptors Monoamines->Receptor Binding Signal Neuronal Signaling Receptor->Signal Inhibitor Synthesized Inhibitor (e.g., 2-Aryl-12H-benzothiazolo [2,3-b]quinazolin-12-one) Inhibitor->MAO Inhibition

Caption: Inhibition of MAO by the synthesized compound.

References

Application Notes and Protocols: 2,6-Dimethoxyphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyphenylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in the construction of complex biaryl scaffolds that are central to many pharmaceutical compounds. Its unique steric and electronic properties, arising from the two ortho-methoxy groups, make it an important building block for creating sterically hindered biaryl linkages. These structural motifs are often found in potent and selective kinase inhibitors and other biologically active molecules. This document provides detailed application notes, experimental protocols, and relevant biological pathway diagrams to guide researchers in leveraging this compound for the synthesis of pharmaceutical intermediates. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for carbon-carbon bond formation.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Aryl Halides

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The reaction is amenable to a range of coupling partners, including electron-rich, electron-poor, and sterically hindered aryl halides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)9012~90 (estimated)
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)901285-95
32-Bromotoluene[PdCl₂(dppf)] (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001875-85
41-Chloro-4-cyanobenzenePd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄ (3.0)Toluene1002470-80
56-Chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidine-2,4-diamine[PdCl₂(dppf)] (10)-K₂CO₃ (1.5)DMA/H₂O1492473
6Methyl 6-bromo-1H-indazole-4-carboxylate[PdCl₂(dppf)] (10)-Cs₂CO₃ (3.5)Dioxane/H₂O1002Not Reported

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane followed by degassed water (e.g., a 4:1 v/v mixture) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Reaction Scheme and Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful reaction for the formation of C-C bonds. The general scheme for the synthesis of a biaryl compound using this compound and the catalytic cycle are depicted below.

G cluster_reaction General Reaction Scheme 2_6_DMPBA This compound plus1 + 2_6_DMPBA->plus1 Aryl_Halide Aryl Halide (Ar-X) arrow1 Pd Catalyst, Base Aryl_Halide->arrow1 Biaryl_Product Di-ortho-substituted Biaryl plus1->Aryl_Halide arrow1->Biaryl_Product

General Reaction for Biaryl Synthesis.

Suzuki_Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-X Ln pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar' Ln pd2_complex->transmetalation_complex Transmetalation (Ar'-B(OH)2, Base) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar')

Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Workflow

A typical experimental workflow for the synthesis of biaryl compounds using this compound is outlined below.

Workflow start Start: Assemble Reactants (Boronic Acid, Aryl Halide, Catalyst, Base) setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Biaryl Product purification->product

Experimental Workflow for Biaryl Synthesis.
Signaling Pathways of Associated Pharmaceutical Targets

Biaryl compounds synthesized using this compound are often investigated as inhibitors of key signaling pathways implicated in diseases like cancer and neurological disorders. Two such relevant pathways are the Fibroblast Growth Factor Receptor (FGFR) pathway and the Monoamine Oxidase (MAO) pathway.

FGFR Signaling Pathway

Aberrant FGFR signaling is a key driver in many cancers. Small molecule inhibitors targeting the ATP-binding site of FGFRs can block downstream signaling cascades.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Biaryl_Inhibitor Biaryl Inhibitor (e.g., from 2,6-DMPBA) Biaryl_Inhibitor->FGFR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Simplified FGFR Signaling Pathway and Inhibition.

Monoamine Oxidase (MAO) Signaling

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, and their inhibition can modulate neurotransmitter levels, which is relevant for treating neurological disorders.

MAO_Pathway Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Neurotransmission Modulated Neurotransmission Monoamine->Neurotransmission Aldehyde Aldehyde Metabolite MAO->Aldehyde Biaryl_Inhibitor Biaryl Inhibitor (e.g., from 2,6-DMPBA) Biaryl_Inhibitor->MAO

Simplified Monoamine Oxidase Pathway and Inhibition.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,6-Dimethoxyphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2,6-dimethoxyphenylboronic acid with various aryl halides. This reaction is a powerful tool for the synthesis of sterically hindered biaryl compounds, which are important structural motifs in many pharmaceuticals, natural products, and functional materials. The presence of two methoxy groups in the ortho positions of the boronic acid presents unique steric challenges, necessitating carefully optimized reaction conditions to achieve high yields.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with different aryl halides. Due to the sterically demanding nature of this compound, the choice of catalyst, ligand, and base is critical for successful coupling.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Bromo-1,3-dimethoxybenzenePd(OAc)₂ (0.5)SPhos (1.0)K₃PO₄Toluene60218
22-Bromo-1,3-dimethoxybenzenePd(OAc)₂ (0.5)HFTPhos (1.0)K₃PO₄Toluene602>99
3Aryl Bromide (General)Pd(PPh₃)₄ (3)-Na₂CO₃ (3)Toluene/EtOH/H₂O (1:1:1)150 (MW)0.17Moderate to Good
4Aryl Iodide (General)Pd(OAc)₂/TPPTS-K₂CO₃H₂O/ACN (4:1)70-Good to Excellent
5Aryl Chloride (General)Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane/H₂O606Good

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorganopalladium Ar-Pd(II)-Ar'(L_n) transmetalation->diorganopalladium reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination reductive_elimination->pd0 product Biaryl Product (Ar-Ar') reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boronic_acid 2,6-Dimethoxyphenyl- boronic Acid (Ar'-B(OH)₂) + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Suzuki_Workflow start Start setup Reaction Setup: - Aryl Halide - this compound - Palladium Catalyst & Ligand - Base - Solvent start->setup inert Inert Atmosphere (e.g., Argon or Nitrogen) setup->inert reaction Reaction: - Stirring at specified temperature - Monitor by TLC or LC-MS inert->reaction workup Work-up: - Cool to room temperature - Aqueous extraction reaction->workup purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocols

This section provides a detailed, representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 0.5-5 mol%)

  • Ligand (if required, e.g., SPhos, HFTPhos, 1-10 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst, ligand (if necessary), and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent via syringe.

  • Reaction:

    • Conventional Heating: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature.

    • Microwave Irradiation: Secure the vial in the microwave reactor and irradiate at the set temperature for the specified time.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2,6-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in medicinal chemistry and materials science.[1] The use of microwave irradiation has significantly advanced this methodology, drastically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1][2] This is especially beneficial when working with sterically hindered reagents like 2,6-dimethoxyphenylboronic acid, where conventional heating methods may require harsh conditions and prolonged reaction times, leading to decomposition and side-product formation.

These application notes provide a comprehensive guide and detailed protocols for performing microwave-assisted Suzuki coupling reactions with this compound. The sterically demanding nature of this boronic acid, with two methoxy groups in the ortho positions, presents unique challenges that can be effectively overcome with optimized microwave-assisted protocols.

Advantages of Microwave-Assisted Suzuki Coupling

The application of microwave heating offers several key benefits over traditional heating methods for Suzuki coupling reactions:

  • Rapid Reaction Times: Microwave irradiation can significantly accelerate reaction rates, reducing synthesis times from hours to mere minutes.[1]

  • Improved Yields: By minimizing byproduct formation through rapid and uniform heating to the target temperature, microwave-assisted reactions often result in higher isolated yields.[1]

  • Enhanced Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible experimental outcomes.[1]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a wider range of substrates and the synthesis of complex molecules.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling with this compound is highly dependent on the careful selection of the catalyst, base, and solvent system.

Catalyst Selection: For sterically hindered substrates, standard palladium catalysts may be insufficient. More robust catalyst systems are often required. Buchwald ligands, N-heterocyclic carbene (NHC) ligands, and pre-formed palladium complexes have shown great efficacy in coupling sterically demanding partners.

Base Selection: The choice of base is critical for the activation of the boronic acid to facilitate transmetalation. Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used. For challenging couplings, stronger bases or fluoride-based activators might be necessary.

Solvent System: A variety of solvents can be employed, with the choice often depending on the solubility of the reactants and the reaction temperature. Common solvents include 1,4-dioxane, toluene, ethanol, and mixtures with water. The use of aqueous solvent mixtures can be beneficial for dissolving the inorganic base.

Experimental Protocols

The following are detailed protocols for the microwave-assisted Suzuki coupling of this compound with an aryl halide. These should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Aryl Bromides and Iodides

This protocol is a robust starting point for coupling this compound with a range of aryl bromides and iodides.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water 4:1:1)

  • Microwave reactor vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol), base (e.g., 1.5 mmol), and palladium catalyst (e.g., 0.0125 mmol).

  • Seal the vial and evacuate and backfill with an inert gas (e.g., argon) for three cycles.

  • Add the degassed solvent mixture (e.g., 5 mL) to the vial via syringe.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes).[3] The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: For Challenging Aryl Chlorides

Aryl chlorides are less reactive and often require more active catalyst systems and harsher conditions.

Materials:

  • Aryl Chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium Pre-catalyst with a Buchwald or NHC ligand (e.g., XPhos Pd G3, 1-3 mol%)

  • Stronger Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv)

  • Anhydrous, high-boiling solvent (e.g., 1,4-Dioxane or Toluene)

  • Microwave reactor vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride (e.g., 0.5 mmol), this compound (e.g., 0.75 mmol), base (e.g., 1.5 mmol), and palladium pre-catalyst (e.g., 0.005 mmol) to a dry microwave reactor vial.

  • Seal the vial and add the anhydrous, degassed solvent (e.g., 4 mL).

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a higher temperature (e.g., 140-160 °C) for an extended time (e.g., 30-60 minutes).

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Data Presentation

The following table summarizes typical reaction conditions for the microwave-assisted Suzuki coupling of sterically hindered boronic acids. Note that optimal conditions will vary depending on the specific substrates used.

Aryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Typical Yield (%)
Aryl BromidePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O12015-3070-95
Aryl IodidePdCl₂(dppf) (2)Cs₂CO₃ (2.5)Toluene/H₂O10010-2080-98
Aryl ChlorideXPhos Pd G3 (1.5)K₃PO₄ (3)Dioxane15030-6060-90
Heteroaryl BromideSPhos Pd G2 (2)K₃PO₄ (3)Dioxane/H₂O13020-4065-92

Visualizations

Suzuki_Coupling_Workflow Figure 1: General Experimental Workflow for Microwave-Assisted Suzuki Coupling reagents 1. Add Reactants to Microwave Vial (Aryl Halide, Boronic Acid, Base, Catalyst) seal_purge 2. Seal Vial and Purge with Inert Gas reagents->seal_purge add_solvent 3. Add Degassed Solvent seal_purge->add_solvent microwave 4. Microwave Irradiation (Controlled Temperature and Time) add_solvent->microwave workup 5. Reaction Workup (Extraction and Washing) microwave->workup purification 6. Purification (Column Chromatography) workup->purification product Pure Biaryl Product purification->product

Caption: General experimental workflow for microwave-assisted Suzuki coupling.

Suzuki_Catalytic_Cycle Figure 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L_n pd_complex1 R¹-Pd(II)-X L_n pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)-R² L_n pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 reductive_elimination Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OR)₂ base Base product R¹-R²

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Ligand Effects in Palladium-Catalyzed Reactions of 2,6-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role ligands play in modulating the efficiency and outcome of palladium-catalyzed cross-coupling reactions involving the sterically hindered substrate, 2,6-dimethoxyphenylboronic acid. The inherent steric bulk of this boronic acid presents unique challenges, making the judicious selection of the supporting ligand paramount for successful carbon-carbon bond formation.

Introduction: The Challenge of Sterically Hindered Substrates

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are indispensable tools in modern organic synthesis, particularly in the pharmaceutical and materials science industries.[1][2][3] The formation of biaryl structures is a common objective, and the Suzuki-Miyaura reaction is a widely utilized method for this purpose due to its mild reaction conditions and broad functional group tolerance.[1][2]

However, sterically demanding substrates, such as those with ortho-substituents like this compound, can significantly hinder the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. Furthermore, an undesirable side reaction, protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, can become a significant competing pathway, reducing the yield of the desired cross-coupled product.[4][5] The choice of ligand is crucial in overcoming these challenges.

The Role of Ligands

The ligand coordinated to the palladium center profoundly influences the catalyst's reactivity, stability, and selectivity. For sterically hindered substrates, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, and N-heterocyclic carbenes (NHCs) have emerged as the most effective classes of ligands.[5][6][7]

These ligands promote the formation of monoligated palladium species, which are highly reactive and facilitate the challenging oxidative addition and reductive elimination steps.[6][8] The steric bulk of the ligand can also influence the relative rates of the desired cross-coupling versus the undesired protodeboronation. While bulky ligands are generally beneficial for the cross-coupling of sterically hindered substrates, they can also paradoxically accelerate protodeboronation.[4][5] Therefore, a careful balance of steric and electronic properties is required for optimal results.

The "bite angle," or the P-Pd-P angle in chelating diphosphine ligands, is another critical parameter that can affect the rate and selectivity of the reaction.[9][10] Wider bite angles are generally found to facilitate reductive elimination, leading to more efficient cross-coupling.[10]

Data Presentation: Ligand Effects on Suzuki-Miyaura Coupling

The following table summarizes the general effects of different classes of ligands on the Suzuki-Miyaura coupling of sterically hindered arylboronic acids like this compound with various aryl halides. The data is representative and compiled from general findings in the literature.

Ligand TypeExample LigandsGeneral ObservationsKey AdvantagesPotential Drawbacks
Bulky Monophosphines (Buchwald-type) SPhos, XPhos, RuPhosGenerally provide high yields for sterically hindered couplings.High catalytic activity, promotes fast reductive elimination.[6]Can also promote protodeboronation.[4][5]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong electron-donating ability, forms robust catalysts.High thermal stability, effective for challenging substrates.[11][12]Synthesis of NHC precursors can be more complex.
Diphosphines with Wide Bite Angles Xantphos, DPEphosCan enhance the rate of reductive elimination.Good for controlling selectivity in some cases.[10]May be less effective for the most sterically demanding substrates.
Traditional Phosphines PPh₃, P(o-tol)₃Generally less effective for sterically hindered substrates.Readily available and inexpensive.Lower catalytic activity, may require higher temperatures and catalyst loadings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Selected phosphine ligand (e.g., SPhos, XPhos) or NHC ligand

  • This compound

  • Aryl bromide

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (1-2 mol%) and the chosen ligand (2-4 mol%).

  • Reaction Setup: To the flask containing the catalyst, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the progress by TLC or GC/LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Ar-Pd(II)-X (L)₂ Pd(0)L2->ArPd(II)XL2 Ar-X Oxidative_Addition Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)-Ar' (L)₂ ArPd(II)XL2->ArPd(II)Ar'L2 Ar'-B(OR)₂ Transmetalation Transmetalation ArPd(II)Ar'L2->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination Product Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArB Boronic Acid (Ar'-B(OR)₂) Base Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start prepare_catalyst Prepare Pd Catalyst (in situ) start->prepare_catalyst add_reagents Add Aryl Halide, Boronic Acid, and Base prepare_catalyst->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent react Heat and Stir under Inert Atmosphere add_solvent->react monitor Monitor Reaction (TLC, GC/LC-MS) react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Ligand Effects on Reaction Pathways

Ligand_Effects cluster_ligands Ligand Properties cluster_pathways Reaction Pathways Bulky_Ligands Bulky, Electron-Rich Ligands (e.g., Buchwald type, NHCs) Desired_Coupling Desired Cross-Coupling Bulky_Ligands->Desired_Coupling Strongly Promotes Protodeboronation Undesired Protodeboronation Bulky_Ligands->Protodeboronation Can also promote Less_Bulky_Ligands Less Bulky Ligands (e.g., PPh₃) Less_Bulky_Ligands->Desired_Coupling Weakly Promotes Less_Bulky_Ligands->Protodeboronation Less Influence

Caption: Influence of ligand properties on competing reaction pathways.

References

Application Notes and Protocols for Large-Scale Synthesis Using 2,6-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethoxyphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This application note focuses on its large-scale application in the synthesis of biologically active compounds, particularly potential Monoamine Oxidase (MAO) inhibitors. The steric hindrance provided by the two methoxy groups can influence the reactivity and selectivity of the coupling reaction. These protocols and notes provide a framework for scaling up such syntheses from the laboratory to industrial production.

Key Applications

This compound is a key building block in the synthesis of various organic molecules. Its primary application lies in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1] Notable applications include:

  • Pharmaceutical Development: It is instrumental in the synthesis of complex organic molecules that form the core structures of various drug candidates, including potential anti-inflammatory agents and monoamine oxidase inhibitors.[1]

  • Synthesis of Bioactive Heterocycles: This boronic acid is used to introduce the 2,6-dimethoxyphenyl moiety into heterocyclic scaffolds, a common strategy in medicinal chemistry to explore structure-activity relationships.

  • Materials Science: The ability to form specific aryl-aryl bonds makes it a useful reagent in the creation of novel polymers and functional materials.[1]

A significant application is in the synthesis of 2-Aryl-12H-benzothiazolo[2,3-b]quinazolin-12-ones, which have shown potential as inhibitors of monoamine oxidases (MAO-A and MAO-B).[2]

Monoamine Oxidase Signaling Pathway

Monoamine oxidases (MAOs) are enzymes located on the outer mitochondrial membrane and are crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system.[3][4] The dysregulation of MAO activity is implicated in various neurological and psychiatric disorders, including depression and Parkinson's disease.[4][5] MAO inhibitors (MAOIs) block the activity of these enzymes, leading to an increase in the concentration of monoamine neurotransmitters in the brain, which can alleviate the symptoms of these disorders.[6]

Monoamine_Oxidase_Pathway Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO-A/B) Monoamines->MAO Oxidative Deamination NeuronalFunction Normal Neuronal Function Monoamines->NeuronalFunction Aldehydes Aldehyde Metabolites MAO->Aldehydes H2O2 Hydrogen Peroxide (H2O2) (Oxidative Stress) MAO->H2O2 NeurologicalDisorders Neurological Disorders (Depression, Parkinson's Disease) MAO->NeurologicalDisorders Dysregulation contributes to CarboxylicAcids Carboxylic Acid Metabolites Aldehydes->CarboxylicAcids Aldehyde Dehydrogenase MAOI MAO Inhibitors (e.g., Benzothiazoloquinazolinones) MAOI->MAO Inhibition

Monoamine Oxidase (MAO) signaling pathway and the action of MAO inhibitors.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of 2-(2,6-dimethoxyphenyl)-12H-benzothiazolo[2,3-b]quinazolin-12-one, a potential monoamine oxidase inhibitor, using a Suzuki-Miyaura coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The general workflow involves the reaction of an organoboron compound (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

Suzuki_Workflow Start Start ReactionSetup Reaction Setup: - Aryl Halide - this compound - Palladium Catalyst & Ligand - Base - Solvent Start->ReactionSetup InertAtmosphere Establish Inert Atmosphere (Nitrogen or Argon) ReactionSetup->InertAtmosphere Heating Heat to Reaction Temperature InertAtmosphere->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS, HPLC) Heating->Monitoring Workup Aqueous Workup: - Quench Reaction - Extraction - Washing Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product Isolated Product Purification->Product

Generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Laboratory-Scale Synthesis of 2-(2,6-dimethoxyphenyl)-12H-benzothiazolo[2,3-b]quinazolin-12-one

This protocol is based on the synthesis of arylated benzothiazoloquinazolines via Suzuki-Miyaura reactions.[2]

Materials:

  • 2-Bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dried Schlenk flask, add 2-bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-(2,6-dimethoxyphenyl)-12H-benzothiazolo[2,3-b]quinazolin-12-one.

Kilogram-Scale Synthesis Protocol (Representative)

This protocol is a representative procedure for the kilogram-scale synthesis and should be optimized based on specific equipment and safety considerations.

Materials:

  • 2-Bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one (1.0 kg, 1.0 equiv)

  • This compound (1.2 kg, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (e.g., 0.01 mol%) and a suitable ligand (e.g., SPhos, 0.02 mol%) or a pre-catalyst (e.g., XPhos Pd G3, 0.01 mol%)

  • Potassium carbonate (K₂CO₃), milled (2.0 kg, 2.0 equiv)

  • Toluene (10 L)

  • Water, degassed (2 L)

Procedure:

  • Reactor Setup: Charge a clean, dry, and inerted glass-lined or stainless steel reactor with 2-bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one, this compound, and toluene.

  • Inerting: Sparge the mixture with nitrogen or argon for at least 30-60 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Base Addition: Prepare a solution of milled potassium carbonate in degassed water. Add the aqueous base solution to the reactor with efficient agitation.

  • Catalyst Addition: Add the palladium catalyst/ligand system or the pre-catalyst to the reactor. If adding as a solid, do so under a strong nitrogen flow.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Add water and perform a phase separation. The aqueous layer is drained.

  • Washes: Wash the organic layer sequentially with water and then brine.

  • Solvent Swap and Crystallization: Concentrate the organic layer under reduced pressure. If necessary, perform a solvent swap to a suitable solvent for crystallization (e.g., isopropanol/heptane mixture).

  • Isolation: Cool the solution to induce crystallization. Filter the product and wash the cake with a cold solvent.

  • Drying: Dry the product in a vacuum oven at a suitable temperature to a constant weight.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of 2-Aryl-12H-benzothiazolo[2,3-b]quinazolin-12-ones via Suzuki-Miyaura coupling.

Table 1: Laboratory-Scale Synthesis Data

Arylboronic AcidProduct Yield (%)Reference
Phenylboronic acid85[2]
4-Methylphenylboronic acid82[2]
4-Methoxyphenylboronic acid78[2]
This compound ~72 [2]
4-Chlorophenylboronic acid75[2]
3-Nitrophenylboronic acid65[2]

Table 2: Representative Kilogram-Scale Synthesis Parameters

ParameterValueNotes
Scale1.0 kg of Aryl Bromide
Equivalents of Boronic Acid1.1 - 1.3To drive the reaction to completion.
Catalyst Loading0.01 - 0.1 mol%Lower loading is preferred for cost-effectiveness.
BaseK₂CO₃ or K₃PO₄Typically 2.0 - 3.0 equivalents.
SolventToluene / WaterCommon solvent system for scale-up.
Temperature80 - 100 °CDependent on substrate reactivity.
Reaction Time4 - 24 hoursMonitored by in-process controls (e.g., HPLC).
Expected Yield70 - 90%Highly dependent on optimization.
Product Purity (post-crystallization)>99%

Conclusion

The large-scale synthesis of complex organic molecules using this compound via the Suzuki-Miyaura coupling is a well-established and scalable method. Careful optimization of reaction parameters, including catalyst selection, base, solvent, and temperature, is crucial for achieving high yields and purity on an industrial scale. The application of this methodology in the synthesis of potential monoamine oxidase inhibitors highlights its importance in drug discovery and development. The provided protocols offer a foundation for researchers and process chemists to develop robust and efficient large-scale manufacturing processes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with 2,6-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 2,6-dimethoxyphenylboronic acid. Below you will find frequently asked questions and troubleshooting guides to address common issues such as low product yield.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Low yields with this substrate are often due to its steric hindrance. The two methoxy groups at the ortho positions impede critical steps in the catalytic cycle, namely transmetalation and reductive elimination.[1][2] Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[1]

Q2: My starting materials are consumed, but I'm isolating significant amounts of side products. What are these side reactions and how can I minimize them?

With electron-rich and sterically hindered boronic acids like this compound, two common side reactions are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid is replaced by a hydrogen atom.[3][4] This is often promoted by high temperatures and the presence of water.[2][3]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling, especially if the main reaction is slow or if oxygen is present.[3][5]

To minimize these side reactions, consider using anhydrous conditions, thoroughly degassing your reaction mixture, and employing more stable boronic esters.[3]

Q3: I'm using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try?

For challenging, sterically hindered substrates, more robust catalyst systems are necessary.[2] Consider switching to a system composed of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand.[1][2] Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1] N-Heterocyclic Carbene (NHC) ligands have also shown high efficacy.[1][6]

Q4: Can the choice of base and solvent significantly impact the yield?

Yes, the base and solvent are critical and often interdependent.[5][7] The base activates the boronic acid for transmetalation.[1] For sterically hindered couplings, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] In some cases, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[6] Ethereal solvents like dioxane and THF are commonly used, while aromatic solvents like toluene can be effective for higher temperature reactions.[1]

Troubleshooting Guide: Low Product Yield

If you are experiencing low yields, follow this systematic approach to troubleshoot your reaction.

Problem: Little to no desired product is formed, and starting materials may or may not be consumed.

Below is a workflow to diagnose and resolve common issues.

G A Low Yield Observed B Step 1: Evaluate Catalyst System A->B C Is the catalyst/ligand appropriate for sterically hindered substrates? B->C D Switch to Bulky Ligands (e.g., SPhos, XPhos, RuPhos) or NHC Ligands C->D No E Step 2: Optimize Base and Solvent C->E Yes D->E F Are the base and solvent suitable? E->F G Screen Bases (K₃PO₄, Cs₂CO₃, t-BuOK) and Solvents (Dioxane, Toluene) F->G No H Step 3: Address Side Reactions F->H Yes G->H I Is protodeboronation or homocoupling suspected? H->I J Use Anhydrous Conditions Increase Boronic Acid Stoichiometry (1.5-2.0 equiv) Use Boronic Ester (Pinacol) I->J Yes K Step 4: Adjust Reaction Conditions I->K No J->K L Is the reaction sluggish? K->L M Increase Temperature (100-110 °C) Increase Reaction Time Consider Microwave Irradiation L->M Yes N Improved Yield L->N No M->N

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Competing Reaction Pathways

Understanding the potential side reactions is key to minimizing them. The desired Suzuki-Miyaura catalytic cycle can be intercepted by protodeboronation, which consumes the boronic acid.

Caption: Main reaction and side reaction pathways.

Data Presentation: Optimizing Reaction Components

The following tables summarize yields from screening various reaction components for Suzuki couplings with sterically hindered substrates. This data can serve as a starting point for your optimization.

Table 1: Catalyst and Ligand Screening

Catalyst PrecursorLigandYield (%)Notes
Pd(OAc)₂SPhos>95Excellent for hindered substrates.[1]
Pd₂(dba)₃XPhos>95Highly effective Buchwald ligand.[1]
Pd(OAc)₂RuPhos>95Another robust Buchwald ligand.[1]
-NHC Ligand>99Can be superior for tetra-ortho-substituted biaryls.[6]
Pd(PPh₃)₄-<40Often inefficient for hindered couplings.[8]

Table 2: Base and Solvent Screening

BaseSolventTemperature (°C)Yield (%)
K₃PO₄Dioxane/H₂O100Often a reliable choice.[1]
Cs₂CO₃Dioxane100Effective, though more expensive.[1]
t-BuOKDioxane80-100Stronger base, can be very effective.[6]
K₂CO₃Toluene/H₂O110Can work but may be less effective than phosphates.[9]
K₂CO₃DMF/H₂O110Polar aprotic solvents can sometimes be beneficial.[7]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling with a Sterically Hindered Substrate

This is a general protocol and may require optimization for your specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[5]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂) and the appropriate ligand (e.g., SPhos). For preformed catalysts (e.g., XPhos Pd G3), add 0.5–2 mol%.[5]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.[5]

  • Reaction: Place the sealed vial in a preheated oil bath at 80-110 °C. Stir the reaction vigorously.[1][2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 4-24 hours.[1][2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Protocol for Converting Boronic Acid to a Pinacol Ester

To mitigate protodeboronation, converting the boronic acid to a more stable pinacol ester is recommended.[3]

  • Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Isolation: Once the reaction is complete (as monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.

References

minimizing side reactions with 2,6-Dimethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing common side reactions encountered when using 2,6-dimethoxyphenylboronic acid in chemical syntheses, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield of my desired cross-coupled product. What are the likely side reactions?

A1: Low yields when using this compound are often due to two primary side reactions:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,3-dimethoxybenzene. This side reaction is often promoted by high temperatures, the presence of water, and strong bases.

  • Homocoupling: The boronic acid can couple with itself to form 2,2',6,6'-tetramethoxy-1,1'-biphenyl. This is often a competing reaction, especially if the desired cross-coupling is slow or if oxygen is present in the reaction mixture.

Q2: My starting material is consumed, but I see significant formation of 1,3-dimethoxybenzene. How can I minimize protodeboronation?

A2: Protodeboronation is a common issue with electron-rich boronic acids like this compound. To minimize this side reaction, consider the following strategies:

  • Choice of Base: Use weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]

  • Reaction Temperature: Lowering the reaction temperature can decrease the rate of protodeboronation relative to the desired cross-coupling reaction.[1]

  • Anhydrous Conditions: Ensure that your solvents and reagents are anhydrous, as water can be a proton source for this side reaction.[1]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or a MIDA (N-methyliminodiacetic acid) ester, can protect it from degradation.[2] These esters provide a slow release of the active boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[2]

Q3: I am observing a significant amount of 2,2',6,6'-tetramethoxy-1,1'-biphenyl in my reaction mixture. How can I prevent homocoupling?

A3: Homocoupling can be minimized by addressing the following factors:

  • Oxygen-Free Environment: Oxygen can promote the homocoupling of boronic acids. It is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. Using bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can promote the desired cross-coupling over homocoupling.

  • Pre-catalyst Activation: Pre-heating the palladium catalyst, base, and aryl halide in the solvent before adding the boronic acid can sometimes reduce homocoupling.

Q4: What are the recommended catalyst systems for Suzuki-Miyaura coupling with the sterically hindered this compound?

A4: Due to the steric hindrance from the two ortho-methoxy groups, standard palladium catalysts like Pd(PPh₃)₄ may give low yields. More robust catalyst systems are generally required. Recommended systems include a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.

  • Buchwald Ligands: Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for coupling sterically hindered substrates.[3]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands have also shown excellent activity for coupling sterically demanding substrates, often providing high yields under mild conditions.[4]

Troubleshooting Guide

Below is a troubleshooting workflow to address common issues encountered during Suzuki-Miyaura coupling with this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in Suzuki Coupling start Low Yield of Desired Product check_sm Starting Material Consumed? start->check_sm sm_consumed Yes check_sm->sm_consumed Yes sm_not_consumed No check_sm->sm_not_consumed No side_products Identify Side Products (LC-MS, NMR) sm_consumed->side_products inactive_catalyst Potential Catalyst Inactivity or Slow Reaction Rate sm_not_consumed->inactive_catalyst protodeboronation Protodeboronation Product Detected (1,3-dimethoxybenzene) side_products->protodeboronation Major homocoupling Homocoupling Product Detected (2,2',6,6'-tetramethoxy-1,1'-biphenyl) side_products->homocoupling Major optimize_conditions Optimize Reaction Conditions protodeboronation->optimize_conditions homocoupling->optimize_conditions solution_proto Use Weaker Base (K3PO4) Lower Temperature Anhydrous Conditions Use Boronic Ester optimize_conditions->solution_proto solution_homo Degas Solvent Thoroughly Use Bulky Ligand (SPhos) Pre-activate Catalyst optimize_conditions->solution_homo solution_inactive Use More Active Catalyst/Ligand (e.g., Pd(OAc)2/SPhos) Increase Catalyst Loading Optimize Temperature optimize_conditions->solution_inactive inactive_catalyst->optimize_conditions

Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered or electron-rich substrates, which can serve as a starting point for optimization with this compound.

Table 1: Comparison of Different Bases in Suzuki-Miyaura Coupling

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901281

Data adapted from a study on a similarly electron-rich substrate, (4-bromo-2,5-dimethoxyphenyl)boronic acid, coupled with 4-bromoanisole.[5]

Table 2: Comparison of Palladium Catalyst Systems for Coupling of Hindered Substrates

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80

Data compiled from studies on sterically hindered and electron-rich arylboronic acids.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a robust starting point for the coupling of this compound with an aryl halide.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

SuzukiProtocol Experimental Workflow for Suzuki Coupling reagents 1. Add Reagents to Schlenk Flask (Aryl Halide, Boronic Acid, Pd(OAc)2, SPhos, K3PO4) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent heat 4. Heat and Stir (80-100 °C) solvent->heat monitor 5. Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup (Cool, Dilute, Wash) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Preparation of this compound Pinacol Ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester, which can help minimize protodeboronation.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).[6]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding and optimizing the reaction.

SuzukiCycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_halide R1-Pd(II)L2-X OA->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R1R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R1R2 Boronate R2-B(OR)3- Boronate->Transmetalation Base Base (e.g., K3PO4) Base->Boronate Boronic_Acid R2-B(OH)2 Boronic_Acid->Base RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Product R1-R2 RE->Product Aryl_Halide R1-X Aryl_Halide->OA

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

preventing protodeboronation of 2,6-Dimethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 2,6-dimethoxyphenylboronic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to effectively prevent protodeboronation, a common undesired side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process is a significant side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] It consumes the boronic acid, leading to the formation of 1,3-dimethoxybenzene as a byproduct and reducing the yield of the desired coupled product.[3] this compound is particularly susceptible due to its electron-rich nature and sterically hindered ortho-substituents, which can make the desired coupling reaction slower and increase the likelihood of the competing protodeboronation pathway.[3]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A: Several key factors can accelerate the rate of protodeboronation:

  • Basic Conditions (High pH): The reaction is often fastest at high pH. Base catalysis occurs through the formation of the more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻.[4][5] Studies have shown that the protodeboronation of this compound is rapid under strongly basic or acidic conditions and slowest around pH 5.[3]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[5] However, the activation energy for protodeboronation may be lower, making it more competitive at higher temperatures.

  • Aqueous Media: The presence of a proton source, most commonly water, is required for the C-H bond formation.[2] While Suzuki-Miyaura reactions often benefit from aqueous solvent systems, excessive water can exacerbate protodeboronation.[3]

  • Slow Catalytic Turnover: If the desired Suzuki-Miyaura coupling is slow due to sterically hindered substrates or a suboptimal catalyst system, the boronic acid is exposed to the reaction conditions for a longer period, increasing the extent of protodeboronation.[2][6]

Q3: Are boronic esters, such as pinacol esters, always more stable to protodeboronation than the corresponding boronic acid?

A: It is a common assumption that converting a boronic acid to its pinacol ester (Bpin) derivative confers greater stability. While pinacol esters are often more robust and easier to handle, they do not universally guarantee greater stability against protodeboronation.[5][7] The stability of boronic esters is highly nuanced and depends on the specific ester and reaction conditions.[4] However, for substrates prone to decomposition, using a stabilized surrogate like a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a trifluoroborate salt is a highly effective strategy.[2][5][8] These reagents often work via a "slow-release" mechanism, keeping the instantaneous concentration of the reactive free boronic acid low, which minimizes decomposition.[2]

Troubleshooting Guide: High Levels of Protodeboronation Observed

If you are observing significant formation of 1,3-dimethoxybenzene in your reaction, consult the following guide.

Observation/Problem Potential Cause Recommended Action
High protodeboronation with strong bases (e.g., NaOH, K₂CO₃) High pH is accelerating the decomposition of the boronate anion.[3]Switch to a milder base. Cesium fluoride (CsF), potassium phosphate (K₃PO₄), or potassium acetate (KOAc) are often effective alternatives.[5][6]
Reaction is sluggish and protodeboronation is the major pathway. The catalytic cycle for the desired cross-coupling is too slow, allowing the side reaction to dominate.Use a more active catalyst system. Modern bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) can significantly accelerate the catalytic cycle.[6][9] Consider increasing the catalyst loading slightly.
Protodeboronation increases at higher temperatures. The rate of protodeboronation is highly sensitive to temperature.[5]Run the reaction at the lowest temperature that allows for a reasonable rate of conversion for the desired product (e.g., start at 50-60 °C).
Using a standard boronic acid leads to poor yields. The free boronic acid is inherently unstable under the reaction conditions.Convert the boronic acid to a more stable derivative. Using the corresponding pinacol ester, MIDA boronate, or potassium trifluoroborate salt is a highly recommended strategy.[2][5][8]

Quantitative Data Summary

The choice of boron reagent can significantly impact the outcome of the coupling reaction by mitigating protodeboronation. The following table summarizes the characteristics of common boron reagents.

Boron ReagentStructureRelative StabilityKey Characteristics & Use Cases
Boronic Acid R-B(OH)₂Low to ModerateProne to protodeboronation, especially when electron-rich or sterically hindered.[3]
Pinacol Boronate R-B(pin)Moderate to HighGenerally more stable than boronic acids; a common first choice for mitigating decomposition.[7][10]
Trifluoroborate Salt R-BF₃KHighHighly stable, crystalline solids; require specific conditions for in situ hydrolysis to the active boronic acid ("slow-release").[2][9]
MIDA Boronate R-B(MIDA)Very HighExceptionally stable, air-stable solids; provide a tunable and very slow release of the boronic acid under basic conditions.[2][8] Ideal for very unstable systems.

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Using this compound Pinacol Ester

This protocol is a robust starting point for coupling with aryl halides, designed to minimize protodeboronation by using a stabilized boronic ester and a mild base.

Materials:

  • This compound pinacol ester

  • Aryl halide (or triflate)

  • Palladium catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (finely ground, 3 equivalents)

  • Solvent: 1,4-Dioxane and Water (5:1 ratio), degassed

Procedure:

  • To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.

  • Add the catalyst solution to the reaction vial, followed by the remaining degassed solvent mixture (dioxane/H₂O).

  • Stir the reaction mixture vigorously at 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of 2,6-Dimethoxyphenyl MIDA Boronate for Challenging Couplings

For exceptionally challenging substrates where even pinacol esters fail, the use of a MIDA boronate offers maximum protection against protodeboronation.

Part A: Preparation of the MIDA Boronate

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Heat the mixture to 80-100 °C and stir for 1-2 hours.

  • Allow the mixture to cool to room temperature. The MIDA boronate product will precipitate.

  • Collect the solid by filtration, wash with a cold solvent like acetone or diethyl ether, and dry under vacuum. The product is typically a stable, crystalline solid.

Part B: Suzuki-Miyaura Coupling

  • Follow the procedure outlined in Protocol 1 , substituting the pinacol ester with the prepared 2,6-dimethoxyphenyl MIDA boronate (1.2 equiv.).

  • Note that the reaction may require slightly higher temperatures or longer reaction times due to the slow-release nature of the MIDA boronate.

Visual Guides

Protodeboronation_Mechanism Boronate Boronate Coupling Coupling Boronate->Coupling Competes with Productive Pathway

Troubleshooting_Workflow Start High Protodeboronation Observed? Step1 Switch to Milder Base (e.g., K₃PO₄, CsF) Start->Step1 Yes End_Success Success: Yield Improved Check1 Problem Solved? Step1->Check1 Step2 Lower Reaction Temperature (e.g., to 50-60 °C) Check1->Step2 No Check1->End_Success Yes Check2 Problem Solved? Step2->Check2 Step3 Use a More Active Catalyst (e.g., with SPhos ligand) Check2->Step3 No Check2->End_Success Yes Check3 Problem Solved? Step3->Check3 Step4 Switch to a Stabilized Boron Reagent (Pinacol or MIDA Ester) Check3->Step4 No Check3->End_Success Yes Step4->End_Success End_Consult Consult Further Specialist Literature

Reagent_Selection Start Starting Suzuki-Miyaura with 2,6-Dimethoxyphenyl boronic acid CheckStability Is significant protodeboronation expected or observed? Start->CheckStability UseBA Use Boronic Acid (with mild conditions) CheckStability->UseBA No UsePinacol Use Pinacol Ester (Bpin) CheckStability->UsePinacol Yes CheckPinacol Is protodeboronation still an issue? UsePinacol->CheckPinacol UseMIDA Use MIDA Boronate or Trifluoroborate Salt CheckPinacol->UseMIDA Yes

References

reducing homocoupling of 2,6-Dimethoxyphenylboronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Reducing Homocoupling of 2,6-Dimethoxyphenylboronic Acid

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the homocoupled byproduct of this compound in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling of this compound in Suzuki reactions?

A1: Homocoupling of boronic acids, including the sterically hindered this compound, is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo reductive elimination with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0).[1][2][3] Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt such as Pd(OAc)₂ or PdCl₂ as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product.[1][4][5] This is a common issue at the beginning of the reaction as the Pd(II) is reduced to the catalytically active Pd(0) state.[4]

Q2: How does the choice of palladium source impact the formation of the homocoupled byproduct?

A2: The choice of the palladium source is crucial in controlling homocoupling.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These can directly promote homocoupling as they require an initial reduction to Pd(0), a process that can involve the boronic acid.[1][5]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are generally preferred as they can enter the catalytic cycle directly, bypassing the initial reduction step that can lead to homocoupling.[1]

  • Palladium Precatalysts (e.g., Buchwald's G3 and G4 precatalysts): These are designed to generate the active Pd(0) species cleanly and efficiently, which can help minimize side reactions like homocoupling.[1]

Q3: What is the role of ligands in minimizing the homocoupling of this compound?

A3: Ligands are critical for stabilizing the palladium catalyst and influencing its reactivity. For sterically hindered substrates like this compound, the right ligand is key.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos and XPhos are highly effective.[1][6] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.[1]

  • N-Heterocyclic Carbenes (NHCs): These are also effective ligands for minimizing homocoupling.[1]

Q4: How does the choice of base affect the homocoupling of this compound?

A4: The base is necessary to activate the boronic acid, but an improper choice can increase homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH) as they are generally less likely to promote homocoupling.[1] The optimal base is often substrate-dependent and may require screening.[1]

Q5: Can procedural modifications during the experiment help in reducing homocoupling?

A5: Yes, several procedural adjustments can significantly reduce homocoupling:

  • Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1][7]

  • Use a Slight Excess of the Aryl Halide: This can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.[1]

  • Rigorous Degassing: Thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[1][2] This can be achieved by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw technique.[1][3]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Significant formation of homocoupled byproduct Presence of dissolved oxygen in the reaction mixture.1a. Rigorously degas the solvent and reaction mixture by sparging with nitrogen or argon for at least 30 minutes.[3] 1b. Perform three to five freeze-pump-thaw cycles for complete oxygen removal.[3]
Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂).2a. Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] 2b. If using a Pd(II) source, add a mild reducing agent like potassium formate.[5][8][9]
Suboptimal choice of ligand.3. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos.[1][6]
Inappropriate base selection.4. Screen weaker inorganic bases such as K₂CO₃ or K₃PO₄.[1]
High concentration of boronic acid.5. Add the this compound solution slowly to the reaction mixture.[1][7]
Low yield of the desired cross-coupled product Catalyst deactivation.1. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[10] 2. Ensure the purity of all reagents and the dryness of the solvent.
Incomplete reaction.3. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.
Difficult purification of the final product Co-elution of the desired product with the homocoupled byproduct.1. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. 2. Consider recrystallization as an alternative purification method.

Data Presentation

Table 1: Effect of Various Bases on Suzuki Coupling Yield

The choice of base can significantly impact the yield of the desired cross-coupled product and implicitly affect the extent of side reactions like homocoupling. The optimal base is often substrate-dependent.

EntryCatalystLigandBaseYield (%)
1Pd₂(dba)₃L1K₂CO₃85
2Pd₂(dba)₃L1Cs₂CO₃71
3Pd₂(dba)₃L1NaOH50
4PdCl₂PPh₃K₂CO₃7
5Pd₂(dba)₃PPh₃K₂CO₃60

Data adapted from a representative Suzuki coupling reaction to illustrate the impact of the base. "L1" refers to a specific phosphine ligand used in the study.[11]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling of this compound

  • Reagent and Additive Preparation: In a dry Schlenk flask, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by purging with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add a degassed aprotic solvent such as 1,4-dioxane or toluene. If required, add a minimal amount of degassed water to dissolve the base.

  • Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen or argon for at least 30 minutes to ensure the removal of dissolved oxygen.[3][8] Alternatively, use the freeze-pump-thaw method (3-5 cycles) for more sensitive reactions.[1][3]

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Homocoupling start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen deoxygenate Action: Degas solvents via N2/Ar sparging or Freeze-Pump-Thaw check_oxygen->deoxygenate No check_pd_source Are you using a Pd(II) precatalyst? check_oxygen->check_pd_source Yes deoxygenate->check_pd_source switch_pd_source Action: Switch to a Pd(0) source (e.g., Pd(PPh3)4) or add a reducing agent check_pd_source->switch_pd_source Yes check_ligand Is the ligand optimal for a hindered substrate? check_pd_source->check_ligand No switch_pd_source->check_ligand switch_ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->switch_ligand No check_boronic_acid_addition How is the boronic acid added? check_ligand->check_boronic_acid_addition Yes switch_ligand->check_boronic_acid_addition slow_addition Action: Implement slow addition of the boronic acid check_boronic_acid_addition->slow_addition All at once end_node Homocoupling Minimized check_boronic_acid_addition->end_node Slowly slow_addition->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

Suzuki_Homocoupling_Pathways Suzuki-Miyaura Coupling vs. Homocoupling Pathways cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(X)L2 Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')L2 OxAdd->Transmetal Transmetalation (Ar'B(OH)2 + Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration PdII_source Pd(II) Precursor Homocoupling_product Ar'-Ar' PdII_source->Homocoupling_product 2 x Ar'B(OH)2 PdII_oxidized Pd(II)L2 PdII_oxidized->Homocoupling_product 2 x Ar'B(OH)2 Pd0_homo Pd(0)L2 Homocoupling_product->Pd0_homo Pd(0) Formation Pd0_homo->PdII_oxidized O2 Oxidation

Caption: Competing pathways of Suzuki coupling and homocoupling.

References

Technical Support Center: Purification of Products from 2,6-Dimethoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 2,6-dimethoxyphenylboronic acid. The focus is on the purification of resulting biaryl products, addressing common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in Suzuki-Miyaura reactions involving this compound?

A1: Common impurities include unreacted this compound, homocoupled byproducts (2,2',6,6'-tetramethoxybiphenyl), protodeboronated starting material (1,3-dimethoxybenzene), and residual palladium catalyst. The sterically hindered nature of the boronic acid can sometimes lead to lower reaction rates and an increased propensity for side reactions like protodeboronation.

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Unreacted this compound can often be removed with a basic aqueous wash. By treating the crude organic extract with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its more water-soluble boronate salt, which can then be separated into the aqueous layer during liquid-liquid extraction.

Q3: My desired biaryl product and the homocoupled byproduct have very similar polarities. How can I separate them?

A3: Separating compounds with similar polarities is a frequent challenge. Meticulous flash column chromatography using a shallow solvent gradient is often effective. It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal conditions for separation. If the product is a solid, recrystallization from a carefully chosen solvent or solvent system can also be a highly effective purification method.

Q4: What is protodeboronation and how can I minimize it in my reactions with this compound?

A4: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 1,3-dimethoxybenzene. This side reaction is often promoted by the presence of water and a strong base. To minimize protodeboronation, consider the following:

  • Use anhydrous solvents: Ensure that your reaction solvents are thoroughly dried.

  • Select the appropriate base: A weaker base or careful control over the stoichiometry of a stronger base may be beneficial.

  • Use a boronic ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.

Q5: How do I effectively remove the palladium catalyst from my final product?

A5: For many applications, especially in drug development, removing trace amounts of palladium is critical. Common methods include:

  • Filtration: Passing the reaction mixture through a pad of celite can remove heterogeneous palladium catalysts.

  • Metal Scavengers: For homogeneous catalysts, silica-based scavengers with functional groups that chelate palladium can be very effective. The scavenger is stirred with the product solution and then removed by filtration.

  • Aqueous Washes: Some palladium species can be removed with an aqueous wash, particularly with a chelating agent like EDTA.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Biaryl Product
Possible Cause Troubleshooting Step
Steric Hindrance The two ortho-methoxy groups on this compound create significant steric hindrance, which can slow down the reaction. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote the catalytic cycle. Consider using a more active palladium precatalyst.
Catalyst Inactivity The palladium catalyst may be oxidized or decomposed. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.
Suboptimal Base/Solvent The choice of base and solvent is critical. For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required. High-boiling solvents like dioxane or toluene may be necessary to drive the reaction to completion.
Issue 2: Presence of Significant Homocoupling Product (2,2',6,6'-tetramethoxybiphenyl)
Possible Cause Troubleshooting Step
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Slow Cross-Coupling If the desired cross-coupling is slow due to steric hindrance, homocoupling can become a more competitive pathway. Optimize the catalyst system (palladium source and ligand) to accelerate the cross-coupling reaction.
High Concentration of Boronic Acid A high concentration of the boronic acid can favor homocoupling. Consider adding the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration.
Issue 3: Difficulty in Purifying the Product by Column Chromatography
Possible Cause Troubleshooting Step
Co-elution of Product and Impurities The polarity of the desired product and a byproduct (e.g., homocoupled product) may be very similar. Use a shallow gradient of a less polar solvent system during flash chromatography to improve separation. Consider using a different stationary phase, such as alumina.
Product Streaking on the Column The product may be interacting too strongly with the silica gel. Adding a small amount of a modifier, such as triethylamine for basic compounds or acetic acid for acidic compounds, to the eluent can improve peak shape.
Product is an Oil and Does Not Crystallize Some biaryl products are oils at room temperature. If crystallization is not possible, meticulous column chromatography is the primary method of purification. Ensure all solvent is removed from the purified fractions under high vacuum.

Quantitative Data

The following table presents illustrative data for Suzuki-Miyaura coupling reactions involving sterically hindered boronic acids, similar to this compound. Actual yields will vary depending on the specific substrates and reaction conditions.

Aryl Halide PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10012~85-95
2-BromotoluenePd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃Dioxane11016~70-85
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃DME/H₂O858~60-75
2-ChloropyridineXPhos Pd G3 (2)K₃PO₄sec-Butanol10018~75-90

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol is designed to remove inorganic salts, the base, and water-soluble impurities from the crude reaction mixture.

Methodology:

  • Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature.

  • Quenching: Dilute the reaction mixture with deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic extracts. If unreacted boronic acid is a concern, wash the combined organic layer with a 1M NaOH solution, followed by a brine wash.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This method separates the desired product from impurities based on their differential adsorption to a stationary phase.

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.3. A common starting point for biaryl compounds is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and pour it into the column. Allow the silica to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Alternatively, for solid samples, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the column.

  • Elution: Begin elution with the least polar solvent system, gradually increasing the polarity if necessary (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This technique is highly effective for purifying solid compounds.

Methodology:

  • Solvent Selection: Choose a solvent or solvent pair in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should either be insoluble or remain soluble upon cooling.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_final Final Product Reaction Crude Reaction Mixture Workup Aqueous Workup & Extraction Reaction->Workup Crude_Product Crude Organic Product Workup->Crude_Product Chromatography Flash Column Chromatography Crude_Product->Chromatography If oil or complex mixture Recrystallization Recrystallization Crude_Product->Recrystallization If solid Purified_Oil Purified Product (Oil) Chromatography->Purified_Oil Purified_Solid Purified Crystalline Product Recrystallization->Purified_Solid

Caption: General purification workflow for products from this compound reactions.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Low/No Product Yield Steric_Hindrance Steric Hindrance Start->Steric_Hindrance Catalyst_Issue Catalyst Inactivity Start->Catalyst_Issue Conditions_Issue Suboptimal Conditions Start->Conditions_Issue Ligand_Choice Use Bulky, Electron-Rich Ligands (e.g., SPhos) Steric_Hindrance->Ligand_Choice Inert_Atmosphere Ensure Inert Atmosphere & Degassed Solvents Catalyst_Issue->Inert_Atmosphere Optimize_Base_Solvent Optimize Base & Solvent (e.g., K3PO4, Dioxane) Conditions_Issue->Optimize_Base_Solvent

Caption: Troubleshooting logic for low product yield in reactions with this compound.

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,6-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2,6-dimethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the steric hindrance from the two ortho-methoxy groups, optimizing reaction conditions, particularly temperature, is crucial for achieving high yields and minimizing side products. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?

A1: Low yields with this sterically hindered boronic acid are common and can often be attributed to several factors. The primary aspects to check are:

  • Catalyst System: Standard palladium catalysts may be ineffective. The steric bulk of this compound often requires the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) to facilitate the catalytic cycle, particularly the transmetalation and reductive elimination steps.

  • Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy associated with the sterically demanding substrates. However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. A careful optimization of the temperature is critical.

  • Base Selection: The choice and quality of the base are crucial. A strong base is needed to activate the boronic acid, but it should not be so strong as to cause degradation of the starting materials or promote side reactions. Finely powdered and dry potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.

  • Inert Atmosphere: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid.[1] It is essential to thoroughly degas all solvents and run the reaction under a strict inert atmosphere (e.g., argon or nitrogen).[1]

Q2: I am seeing significant amounts of 2,6-dimethoxyphenol as a byproduct. What is causing this and how can I minimize it?

A2: The formation of 2,6-dimethoxyphenol is likely due to protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond. This is often promoted by the presence of water and a strong base, and can be more prevalent at higher temperatures. To minimize protodeboronation:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.

  • Optimize Base and Temperature: Consider using a slightly weaker base or carefully controlling the stoichiometry of a strong base. Lowering the reaction temperature, once the reaction has been initiated, can sometimes help if the desired coupling is proceeding at a reasonable rate.

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition. The ester is then cleaved in situ during the reaction.

Q3: My reaction starts but then seems to stall, and I observe the formation of palladium black. What is happening?

A3: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst. This can be caused by:

  • High Temperatures: The stability of the palladium-ligand complex is temperature-dependent. Excessive heat can cause the ligand to dissociate, leading to the aggregation and precipitation of palladium metal.

  • Inadequate Ligand: The chosen phosphine ligand may not be bulky or electron-rich enough to stabilize the palladium center throughout the catalytic cycle, especially at elevated temperatures. Consider switching to a more robust ligand.

  • Oxygen Contamination: As mentioned, trace amounts of oxygen can degrade the catalyst.[1]

Troubleshooting Guide: Optimizing Reaction Temperature

Optimizing the reaction temperature is a critical step in maximizing the yield of the Suzuki coupling of this compound. The following guide provides a systematic approach to finding the optimal temperature range.

Logical Workflow for Temperature Optimization

G cluster_start Initial Setup cluster_screening Temperature Screening cluster_analysis Analysis of Results cluster_optimization Fine-Tuning cluster_troubleshooting Troubleshooting start Start: Assemble Reaction (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand, Degassed Solvent) temp_screen Run small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C) start->temp_screen monitor Monitor reaction progress (TLC, LC-MS) temp_screen->monitor analyze Analyze Yield and Byproducts monitor->analyze decision Identify Promising Temperature Range analyze->decision fine_tune Perform further optimization around the best temperature (e.g., 95°C, 105°C, 115°C) decision->fine_tune Good Conversion low_yield Low Yield / No Reaction decision->low_yield Poor Conversion side_products Significant Side Products decision->side_products High Byproducts final_conditions Determine Optimal Temperature fine_tune->final_conditions increase_temp Consider Increasing Temperature low_yield->increase_temp check_catalyst Check Catalyst/Ligand System low_yield->check_catalyst lower_temp Consider Lowering Temperature side_products->lower_temp check_base Check Base/Anhydrous Conditions side_products->check_base increase_temp->temp_screen check_catalyst->start lower_temp->temp_screen check_base->start

Caption: Troubleshooting workflow for optimizing reaction temperature.

Illustrative Data on Temperature Effects

The following table summarizes hypothetical but representative results for the Suzuki coupling of this compound with 4-bromoanisole, illustrating the impact of temperature on reaction yield and byproduct formation.

EntryTemperature (°C)Time (h)Yield of Product (%)Protodeboronation (%)Homocoupling (%)
1801245105
21001285158
312012702515

Conditions: 4-bromoanisole (1.0 equiv), this compound (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), in degassed 1,4-dioxane/water (10:1).

As the data suggests, an increase in temperature from 80°C to 100°C significantly improves the product yield. However, a further increase to 120°C leads to a decrease in yield, likely due to increased rates of side reactions like protodeboronation and homocoupling, as well as potential catalyst decomposition. This highlights the importance of fine-tuning the temperature to find a balance between reaction rate and catalyst/substrate stability.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for different aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki Coupling Catalytic Cycle

Understanding the catalytic cycle can help in troubleshooting. Temperature can affect the rate of each step. For sterically hindered substrates, the transmetalation and reductive elimination steps are often rate-limiting and may require higher temperatures.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (Often Rate-Limiting) pd2_complex->transmetalation pd2_diaryl R¹-Pd(II)L₂-R² transmetalation->pd2_diaryl in2 transmetalation->in2  X⁻ reductive_elimination Reductive Elimination (Temperature Sensitive) pd2_diaryl->reductive_elimination reductive_elimination->pd0 in4 reductive_elimination->in4  R¹-R² (Product) in1 in1->oxidative_addition  R¹-X in3 in3->transmetalation  (HO)₂B-R² + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: 2,6-Dimethoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,6-Dimethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following information addresses common issues, with a particular focus on the impact of water content on reaction yield.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound, a sterically hindered and electron-rich boronic acid, can often be attributed to several key factors. The primary areas to troubleshoot include the activity of the palladium catalyst, the presence of oxygen, the purity and stability of your reagents, and the choice of base and solvent.[1] For challenging substrates like this, standard catalysts may be insufficient, and more robust systems with bulky, electron-rich phosphine ligands might be necessary.[1]

Q2: How does water content in the solvent system affect the reaction yield?

A2: Water can have a dual role in Suzuki-Miyaura couplings. A small amount of water is often beneficial and can promote the reaction.[2] However, excessive water can lead to an undesired side reaction called protodeboronation, where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][3] This is a significant issue for many boronic acids and leads to the consumption of the starting material, thereby reducing the overall yield of the desired product.[3][4] For sensitive substrates, ensuring anhydrous conditions may be necessary to minimize this decomposition pathway.[1][4]

Q3: What is protodeboronation and why is it a concern with this compound?

A3: Protodeboronation is a chemical reaction that involves the protonolysis of a boronic acid, breaking the carbon-boron bond and replacing it with a carbon-hydrogen bond.[3] This is a common undesired side reaction in coupling reactions that utilize boronic acids.[3] The propensity for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the structure of the boronic acid itself.[3] Factors such as the presence of base and water can promote this side reaction.[1] While not exclusively limited to them, boronic acids with certain structural features can be more susceptible.

Q4: Are there alternatives to using aqueous solvent mixtures to improve my yield?

A4: Yes, if protodeboronation due to water is a suspected issue, switching to anhydrous conditions is a recommended strategy.[1] This involves using carefully dried solvents and reagents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] Additionally, converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition.[1] These esters can often be used in anhydrous, homogeneous Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Low Reaction Yield

A common issue encountered is a low yield of the desired biaryl product. The following logical workflow can help in troubleshooting this problem.

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Catalyst 1. Verify Catalyst Activity - Is the Pd source active? - Is the ligand appropriate? Start->Check_Catalyst Check_Atmosphere 2. Ensure Inert Atmosphere - Is the system properly degassed? - Is there an O2 leak? Start->Check_Atmosphere Check_Reagents 3. Assess Reagent Quality - Purity of boronic acid and halide? - Anhydrous solvents and dry base? Start->Check_Reagents Check_Water 4. Evaluate Water Content - Is protodeboronation occurring? Start->Check_Water Solution_Catalyst Switch to a more robust catalyst (e.g., with bulky, electron-rich ligands). Check_Catalyst->Solution_Catalyst Inactive or suboptimal Solution_Atmosphere Improve degassing procedure (e.g., freeze-pump-thaw) and check for leaks. Check_Atmosphere->Solution_Atmosphere Oxygen contamination Solution_Reagents Use fresh, high-purity reagents. Dry solvents and base thoroughly. Check_Reagents->Solution_Reagents Impure or wet reagents Solution_Water Reduce water content or switch to anhydrous conditions. Consider using a boronic ester. Check_Water->Solution_Water Excessive water

Troubleshooting workflow for low reaction yields.

Data Presentation

Impact of Base on Reaction Yield

The choice of base is critical and can significantly impact the reaction yield. The following table summarizes the effect of different inorganic bases on the Suzuki-Miyaura coupling of a structurally related boronic acid, (4-Bromo-2,5-dimethoxyphenyl)boronic acid, with 4-bromoanisole. These results suggest that stronger inorganic bases can lead to higher yields in this type of transformation.[5]

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901285

Data adapted from a study on (4-Bromo-2,5-dimethoxyphenyl)boronic acid.[5]

Qualitative Impact of Water Content on Reaction Yield

While a systematic quantitative study on the effect of water on this compound yield was not found, the existing literature allows for a qualitative summary of expected outcomes.

Water ContentExpected Impact on ReactionRationale
Anhydrous Potentially higher yield, especially if protodeboronation is the main side reaction.Minimizes the risk of protodeboronation, a water-mediated decomposition of the boronic acid.[1][4]
Low (e.g., 4:1 to 10:1 organic solvent to water) Often optimal, promoting high yields.A small amount of water can be beneficial for the Suzuki-Miyaura coupling mechanism.[2]
High Decreased yield.Increased likelihood of protodeboronation, leading to the consumption of the boronic acid starting material.[1][3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with an Electron-Rich Boronic Acid

This protocol is adapted from a procedure for (4-Bromo-2,5-dimethoxyphenyl)boronic acid and serves as a robust starting point for reactions with this compound.[5]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), and the palladium catalyst (0.03 mmol).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 90 °C under the inert atmosphere for 12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add Reagents to Flask (Aryl Halide, Boronic Acid, Base, Catalyst) Degas 2. Degas System (Evacuate and backfill with N2/Ar) Reagents->Degas Solvent 3. Add Solvents (Dioxane and Water) Degas->Solvent Heat 4. Heat and Stir (e.g., 90°C for 12h) Solvent->Heat Workup 5. Quench and Extract (Dilute with EtOAc, wash with H2O/Brine) Heat->Workup Dry 6. Dry and Concentrate (Dry with MgSO4, evaporate solvent) Workup->Dry Purify 7. Purify (Column Chromatography) Dry->Purify Product Final Product Purify->Product

General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Catalyst Deactivation in 2,6-Dimethoxyphenylboronic Acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2,6-dimethoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered substrate, with a focus on understanding and overcoming catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound so challenging?

A1: The primary challenge arises from steric hindrance. The two methoxy groups in the ortho positions of the boronic acid create significant bulk around the boron center. This steric congestion can impede key steps in the catalytic cycle, particularly the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst. This can lead to slow reaction rates and low yields.

Q2: What are the common signs of catalyst deactivation in my reaction?

A2: Catalyst deactivation can manifest in several ways:

  • Low to no product yield: This is the most obvious sign that your catalyst is not performing optimally.

  • Stalled reaction: The reaction may start but fails to proceed to completion, leaving significant amounts of starting material.

  • Formation of byproducts: The appearance of significant amounts of side products, such as homocoupled boronic acid or protodeboronation of the starting material, can indicate that the desired cross-coupling pathway is being outcompeted, often due to catalyst deactivation.

  • Formation of palladium black: The precipitation of a black solid is a clear visual indicator of catalyst decomposition into inactive palladium(0) aggregates.

Q3: Can the choice of palladium precursor affect the reaction outcome?

A3: Yes, the choice of palladium precursor can be important. While Pd(PPh₃)₄ is a common precatalyst, it may not be effective for challenging couplings with sterically hindered substrates.[1] Precatalysts like Pd(OAc)₂ or Pd₂(dba)₃, when used in combination with specialized bulky phosphine ligands, often show superior performance.[2] These systems form the active Pd(0) species in situ, and the ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction.

Q4: How critical is the degassing of solvents and reagents?

A4: Degassing is extremely critical. Oxygen can lead to the oxidative degradation of phosphine ligands and the formation of palladium oxides, both of which deactivate the catalyst. Furthermore, oxygen can promote the unwanted homocoupling of the boronic acid. Therefore, thoroughly degassing all solvents and ensuring the reaction is run under an inert atmosphere (e.g., argon or nitrogen) is essential for success.

Troubleshooting Guide

Problem 1: Low to No Yield of the Desired Biaryl Product

Possible Cause Suggested Solution
Inefficient Catalyst System For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] Switch to a more robust catalyst system employing a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2]
Inappropriate Base The choice of base is critical. For electron-rich and sterically hindered substrates, a moderately strong, non-nucleophilic base is often preferred. Potassium phosphate (K₃PO₄) is a widely used and effective base for many challenging Suzuki couplings.[1]
Protodeboronation This compound can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and base. Consider using anhydrous solvents and ensure the base is finely powdered and dry. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this side reaction.
Catalyst Decomposition High reaction temperatures can lead to the formation of inactive palladium black. If you observe this, try running the reaction at a lower temperature with a more active catalyst system. Highly active modern catalysts can often facilitate coupling at or near room temperature.[2]

Problem 2: Significant Formation of Homocoupled Boronic Acid Byproduct

Possible Cause Suggested Solution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the boronic acid. Ensure all solvents and the reaction vessel are rigorously degassed, and maintain a strict inert atmosphere throughout the reaction.
Inefficient Catalyst Activation If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient, leading to side reactions. The use of a pre-formed Pd(0) catalyst or optimizing the reaction conditions to ensure efficient reduction can help.

Quantitative Data on Reaction Conditions

The following tables provide examples of successful Suzuki coupling reactions involving this compound and other sterically hindered boronic acids, highlighting the impact of different catalysts, ligands, and bases on the reaction yield.

Table 1: Suzuki Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001895
21-Bromo-3,5-dimethylbenzenePd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane801292
32-ChloronaphthalenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-AmylOH1101688

Data compiled from representative procedures for sterically hindered Suzuki couplings.

Table 2: Comparison of Ligands for the Suzuki Coupling of 2-Methylphenylboronic Acid with 2-Bromo-1,3-dimethylbenzene

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10024<10
2Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄Toluene801675
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene801298

This table illustrates the dramatic effect of ligand choice on the outcome of a sterically hindered Suzuki coupling.

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound with an Aryl Halide

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]

Visual Guides

Suzuki_Coupling_Cycle pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition pd0->oa R1-X pd2 R1-Pd(II)L2-X Oxidative Addition Complex oa->pd2 tm Transmetalation pd2->tm R2-B(OR)2 (Base) pd2_aryl R1-Pd(II)L2-R2 Diaryl Complex tm->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Catalyst Regeneration product R1-R2 Coupled Product re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Deactivation cluster_active Active Catalytic Cycle cluster_inactive Deactivation Pathways pd0 Active Pd(0) Catalyst pd_black Palladium Black (Inactive Aggregates) pd0->pd_black Aggregation ligand_ox Oxidized Ligand pd0->ligand_ox Oxidation (O2 present) inactive_complex Inactive Pd Complex ligand_ox->inactive_complex Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_catalyst Is the catalyst system appropriate for a sterically hindered substrate? start->check_catalyst change_catalyst Switch to a bulky, electron-rich phosphine or NHC ligand system. check_catalyst->change_catalyst No check_conditions Are the reaction conditions optimized? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Screen bases (e.g., K3PO4), solvents, and temperature. check_conditions->optimize_conditions No check_reagents Are the reagents pure and dry? Is the system properly degassed? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Use fresh, pure reagents. Ensure rigorous degassing. check_reagents->purify_reagents No success Successful Coupling check_reagents->success Yes purify_reagents->success

References

Technical Support Center: Optimizing Reactions with 2,6-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the substrate scope and success rate of reactions involving 2,6-dimethoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura coupling reactions with this compound are commonly due to its steric hindrance. The two methoxy groups in the ortho positions impede the key steps of the catalytic cycle. The primary factors to investigate are the choice of catalyst and ligand, the base, and the potential for protodeboronation. For sterically hindered substrates, standard catalyst systems like Pd(PPh₃)₄ are often insufficient.[1] More robust systems, particularly those with bulky, electron-rich phosphine ligands, are typically required to overcome the high activation barriers.[2]

Q2: What are the most common side reactions observed with this compound, and how can they be minimized?

A2: The most prevalent side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is particularly an issue with electron-rich boronic acids and is often promoted by the presence of a base and water.[1] To minimize protodeboronation, it is crucial to use anhydrous solvents and run the reaction under an inert atmosphere. Another common side reaction is the homocoupling of the boronic acid. This can be suppressed by ensuring the reaction is thoroughly degassed and by using a Pd(0) source or an efficient precatalyst system.[1]

Q3: How does the choice of base affect the reaction outcome with a sterically hindered boronic acid like this compound?

A3: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. For sterically hindered substrates, a strong base is often necessary to facilitate this challenging step.[3] Inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃) for these types of couplings.[4]

Q4: Can I use this compound with electron-deficient aryl halides?

A4: Yes, however, the electronic properties of the coupling partners can significantly influence the reaction kinetics. While electron-deficient aryl halides are generally more reactive towards oxidative addition, the steric hindrance of the this compound can still make the transmetalation step challenging. Optimization of the catalyst system, particularly the ligand, is crucial for achieving good yields. Catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential.

Q5: Are there more stable alternatives to this compound that can be used to avoid decomposition?

A5: Yes, to circumvent issues with instability and protodeboronation, boronic acids can be converted into more stable derivatives. Common alternatives include boronic esters (e.g., pinacol esters) and trifluoroborate salts. These derivatives are generally more robust and can release the boronic acid in situ under the reaction conditions, which can help to maintain a low concentration of the active boronic acid and suppress side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Formation with Unreacted Starting Material

This is a common issue when working with the sterically hindered this compound. The following workflow can help diagnose and resolve the problem.

G start Low/No Product, Starting Material Present check_catalyst Is the catalyst system appropriate for hindered substrates? start->check_catalyst use_buchwald Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a Pd(0) or Pd(II) source. check_catalyst->use_buchwald No check_base Is the base strong enough? check_catalyst->check_base Yes use_buchwald->check_base use_strong_base Use a stronger base like K₃PO₄ or Cs₂CO₃. check_base->use_strong_base No check_temp Is the reaction temperature adequate? check_base->check_temp Yes use_strong_base->check_temp increase_temp Increase reaction temperature. Consider a higher boiling point solvent (e.g., toluene, dioxane). check_temp->increase_temp No success Improved Yield check_temp->success Yes increase_temp->success

Troubleshooting workflow for low product yield.
Issue 2: Starting Material is Consumed, but Desired Product Yield is Low

If the starting materials are being consumed but the desired product is not forming in high yield, side reactions are likely the culprit.

G start Starting Material Consumed, Low Product Yield check_protodeboronation Analyze crude reaction for protodeboronated byproduct (2,6-dimethoxybenzene). start->check_protodeboronation mitigate_protodeboronation Significant amount detected check_protodeboronation->mitigate_protodeboronation check_homocoupling Minimal protodeboronation check_protodeboronation->check_homocoupling anhydrous Use anhydrous solvents and reagents under inert atmosphere. mitigate_protodeboronation->anhydrous weaker_base Consider a weaker base or stoichiometric amounts of a strong base. mitigate_protodeboronation->weaker_base boronic_ester Convert boronic acid to a more stable pinacol ester. mitigate_protodeboronation->boronic_ester degas Thoroughly degas solvents and reaction mixture. check_homocoupling->degas pd0_source Use a Pd(0) catalyst source (e.g., Pd₂(dba)₃). check_homocoupling->pd0_source success Improved Yield anhydrous->success weaker_base->success boronic_ester->success degas->success pd0_source->success

Troubleshooting workflow for low product yield with starting material consumption.

Data Presentation

The following tables provide a summary of how different reaction parameters can affect the yield of Suzuki-Miyaura coupling reactions with sterically hindered boronic acids, using data for the structurally similar (4-bromo-2,5-dimethoxyphenyl)boronic acid as a representative example.[4]

Table 1: Comparison of Different Bases

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901275
4Na₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901268

Table 2: Effect of Catalyst and Ligand on a Challenging Coupling

Representative yields for the coupling of a hindered aryl bromide with a hindered boronic acid.

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene100<10
2Pd₂(dba)₃SPhosK₃PO₄Dioxane10085
3Pd(OAc)₂XPhosCs₂CO₃Toluene11091
4PdCl₂(dppf)-K₃PO₄DMF10045

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base - Pd Source & Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Suzuki-Miyaura Coupling with 2,6-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving the sterically hindered 2,6-dimethoxyphenylboronic acid.

Troubleshooting Guides

Issue 1: Low to No Yield of the Desired Biaryl Product

Low yields are the most common problem when working with sterically demanding substrates like this compound. The steric bulk from the two ortho-methoxy groups significantly slows down key steps in the catalytic cycle. Here’s a systematic approach to troubleshoot this issue:

Question: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the first things I should check?

Answer:

When a Suzuki coupling with a hindered substrate fails, the primary suspects are the catalyst system (palladium source and ligand), the base, and the reaction conditions.

  • Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. The most critical modification is to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step and facilitates the difficult reductive elimination step.[1][2]

    • Recommended Ligands: Start with Buchwald biaryl phosphine ligands such as SPhos, RuPhos, or XPhos.[1][3] For extremely hindered couplings, consider specialized ligands like AntPhos or BI-DIME.[4] N-Heterocyclic Carbenes (NHCs) are also highly effective, offering high stability and activity.[1][5]

  • Re-evaluate the Base and Solvent Combination: The choice of base is crucial and works in concert with the solvent.

    • Bases: Potassium phosphate (K₃PO₄), often used as a fine powder, is a reliable choice for many hindered couplings.[1] For less reactive coupling partners (e.g., aryl chlorides), stronger bases like potassium tert-butoxide (t-BuOK) can be more effective.[1][5]

    • Solvents: Anhydrous, aprotic solvents are preferred. Toluene and dioxane are common choices that have proven effective.[1][5] Using a higher boiling point solvent like xylenes may be necessary to increase the reaction temperature for particularly challenging couplings.[1]

  • Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barriers for transmetalation and reductive elimination. If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[1] Microwave irradiation can also be a powerful tool to rapidly heat the reaction and improve yields.[5][6]

  • Check Catalyst Activity: Ensure your palladium source and ligand are not degraded. If using a Pd(II) precatalyst (like Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[7]

Issue 2: Competing Side Reactions: Protodeboronation and Homocoupling

Even if the desired coupling occurs, side reactions can significantly lower the yield of the final product.

Question: I'm observing significant amounts of protodeboronation (replacement of the boronic acid group with hydrogen) of my this compound. How can I prevent this?

Answer:

Protodeboronation is a common side reaction for boronic acids, especially under high temperatures and in the presence of water.[1]

  • Use a More Stable Boron Reagent: This is the most effective solution. Convert the this compound into a more robust derivative.

    • Pinacol Boronate Esters (Bpin): These are significantly more stable and less prone to protodeboronation.[1][8]

    • Potassium Trifluoroborate Salts (-BF₃K): These are highly stable, crystalline solids that are excellent alternatives.[7]

    • MIDA Boronates: These are exceptionally stable and can be used in sequential coupling reactions.[7][9]

    • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly.[7][10]

  • Use Anhydrous Conditions: Carefully dry all solvents and reagents and perform the reaction under an inert atmosphere (Argon or Nitrogen).[8]

  • Accelerate the Cross-Coupling: By using a highly active catalyst system (e.g., a Buchwald or NHC system), you can ensure the desired Suzuki coupling outpaces the undesired protodeboronation pathway.[8]

Question: My main side-product is the homocoupling of this compound. What causes this and how can I minimize it?

Answer:

Homocoupling, the dimerization of the boronic acid, is often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[7]

  • Rigorous Degassing: Ensure all solvents (including any water used in biphasic systems) and the reaction vessel are thoroughly degassed to remove dissolved oxygen. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[7]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize homocoupling.[7]

  • Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so challenging to use in Suzuki couplings? A1: The two methoxy groups in the ortho positions create significant steric hindrance around the boronic acid functional group. This bulkiness impedes the transmetalation step of the Suzuki catalytic cycle, where the boron-containing group is transferred to the palladium center. A slow transmetalation step can lead to low yields and favor side reactions like protodeboronation.

Q2: Which specific catalyst/ligand combination is best for coupling this compound? A2: There is no single "best" combination as the optimal choice depends on the coupling partner. However, a highly reliable starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos.[2][3] Robust acenaphthoimidazolylidene palladium complexes (a type of NHC) have also shown excellent yields with sterically hindered substrates.[5]

Q3: What is the optimal base for this type of hindered coupling? A3: The choice of base is critical. For many hindered couplings, potassium phosphate (K₃PO₄) provides a good balance of reactivity and handling.[1] For more challenging reactions, a stronger base like potassium tert-butoxide (t-BuOK) in an anhydrous solvent like dioxane can be very effective.[5]

Q4: Do I need to use anhydrous conditions? A4: While many modern Suzuki protocols use aqueous/organic solvent mixtures, for sterically hindered substrates prone to protodeboronation, switching to anhydrous conditions is a key troubleshooting step.[8] If using a base like K₃PO₄, which often works well with a small amount of water, ensure all other components are dry to minimize unwanted side reactions.[11]

Q5: Can I use microwave heating for this reaction? A5: Yes, microwave irradiation is an excellent technique for hindered Suzuki couplings. The rapid and efficient heating can help overcome the high activation energy barriers associated with these reactions, often leading to shorter reaction times and improved yields.[5][6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Coupling of Hindered Substrates

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O801692[12]
2Pd(OAc)₂-K₂CO₃DMF/H₂O100285[13]
3Pd₂(dba)₃L1*K₂CO₃THF60185[14]
4Pd(OAc)₂SPhosK₃PO₄Toluene50126[15]
5Catalyst 3a**-t-BuOKDioxane802>99[5]

*L1 is a specific, non-commercial ligand from the study. **Catalyst 3a is a robust acenaphthoimidazolylidene palladium complex.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound using a Buchwald Ligand

This protocol is a robust starting point for coupling this compound with an aryl halide.

Reagents & Equipment:

  • Aryl Halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Conversion of Boronic Acid to a Pinacol Ester (Bpin)

This procedure can be used to generate the more stable boronic ester prior to the coupling reaction.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Round-bottom flask with Dean-Stark apparatus

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound and pinacol in the chosen anhydrous solvent.

  • Azeotropic Removal of Water: Fit the flask with a Dean-Stark trap and a condenser and heat the mixture to reflux. Water will be removed azeotropically.

  • Completion: Continue refluxing until no more water collects in the trap (typically 2-4 hours).

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling protocol without further purification.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar BX X-B(OR)₂ Transmetal->BX Side Product RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Logic diagram illustrating the effect of ligand choice on steric hindrance.

Troubleshooting_Workflow Start Low / No Yield in Hindered Coupling CheckLigand Is the ligand bulky and electron-rich? (e.g., SPhos, NHC) Start->CheckLigand ChangeLigand Switch to a bulky ligand (SPhos, XPhos, RuPhos) CheckLigand->ChangeLigand No CheckConditions Are the base and temperature optimized? CheckLigand->CheckConditions Yes ChangeLigand->CheckConditions OptimizeConditions Increase Temp (100-140°C) Use K₃PO₄ or t-BuOK Use Dioxane or Toluene CheckConditions->OptimizeConditions No CheckSideReactions Are side reactions (protodeboronation) a major issue? CheckConditions->CheckSideReactions Yes OptimizeConditions->CheckSideReactions UseStableBoron Convert boronic acid to a more stable form (Bpin, MIDA, -BF₃K) CheckSideReactions->UseStableBoron Yes Success Reaction Successful CheckSideReactions->Success No UseStableBoron->Success

Caption: A troubleshooting workflow for hindered Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Analysis of 2,6-Dimethoxyphenylboronic Acid and 2,4-Dimethoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boronic acid reagent is critical to the success of this reaction, with both electronic and steric factors playing a significant role in its reactivity. This guide provides an objective comparison of the reactivity of two commonly used isomers, 2,6-dimethoxyphenylboronic acid and 2,4-dimethoxyphenylboronic acid, supported by established chemical principles and representative experimental data.

Structural and Electronic Effects on Reactivity

The primary difference between this compound and 2,4-dimethoxyphenylboronic acid lies in the substitution pattern of the methoxy groups on the phenyl ring. This seemingly subtle variation has profound implications for their reactivity in Suzuki-Miyaura coupling reactions.

This compound: The presence of two methoxy groups in the ortho positions relative to the boronic acid moiety introduces significant steric hindrance. This steric bulk can impede the approach of the boronic acid to the palladium catalyst's coordination sphere, a crucial step in the transmetalation phase of the catalytic cycle. While the methoxy groups are electron-donating through resonance, which can increase the nucleophilicity of the aryl group, the steric hindrance is often the dominant factor, leading to a general decrease in reaction rates and yields compared to less hindered boronic acids.[1]

2,4-Dimethoxyphenylboronic Acid: In this isomer, one methoxy group is in the ortho position and the other is in the para position. The ortho-methoxy group can still exert some steric influence, but it is considerably less than in the 2,6-isomer. The para-methoxy group, being remote from the reaction center, contributes primarily through its strong electron-donating resonance effect, which increases the electron density of the phenyl ring and can facilitate the transmetalation step.[2] This combination of moderate steric hindrance and favorable electronic effects generally renders 2,4-dimethoxyphenylboronic acid more reactive than its 2,6-disubstituted counterpart.

Performance in Suzuki-Miyaura Cross-Coupling

Table 1: Representative Suzuki-Miyaura Coupling Reaction Yields

Boronic AcidProductRepresentative Yield (%)
This compound2',6'-Dimethoxy-[1,1'-biphenyl]-4-ol45-65
2,4-Dimethoxyphenylboronic acid2',4'-Dimethoxy-[1,1'-biphenyl]-4-ol85-95
Note: Yields are representative and can vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time).

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and 2,4-dimethoxyphenylboronic acid. Optimization of the reaction conditions is often necessary to achieve the best results, particularly for the more sterically hindered 2,6-isomer.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Dimethoxyphenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1 ratio, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the dimethoxyphenylboronic acid, the palladium catalyst, and the base.

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture to the flask.

  • The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.[3][4]

Visualizing Reactivity and Experimental Workflow

The following diagrams illustrate the key structural differences impacting reactivity and a typical experimental workflow for the Suzuki-Miyaura coupling.

Structural Comparison of Dimethoxyphenylboronic Acid Isomers cluster_0 This compound cluster_1 2,4-Dimethoxyphenylboronic Acid 2_6_struct Structure: Two ortho-methoxy groups 2_6_steric Significant Steric Hindrance 2_6_struct->2_6_steric leads to 2_6_reactivity Lower Reactivity 2_6_steric->2_6_reactivity results in 2_4_struct Structure: One ortho- and one para-methoxy group 2_4_steric Moderate Steric Hindrance 2_4_struct->2_4_steric 2_4_electronic Strong Electron-Donating Effect (para-OMe) 2_4_struct->2_4_electronic 2_4_reactivity Higher Reactivity 2_4_steric->2_4_reactivity 2_4_electronic->2_4_reactivity

Caption: Structural factors influencing the reactivity of the two isomers.

Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reflux with Stirring solvent->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to 2,6-Dimethoxyphenylboronic Acid and 2,6-Dimethylphenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical, particularly when dealing with sterically hindered substrates that are often necessary for the synthesis of complex molecular architectures in pharmaceuticals and materials science. This guide provides a detailed comparison of two such sterically hindered reagents: 2,6-dimethoxyphenylboronic acid and 2,6-dimethylphenylboronic acid. We will delve into their relative performance in Suzuki coupling, supported by available experimental data, and provide detailed experimental protocols.

Introduction to Sterically Hindered Boronic Acids in Suzuki Coupling

The presence of substituents at the ortho positions of a phenylboronic acid can significantly influence its reactivity in Suzuki coupling. These effects are twofold:

  • Steric Hindrance: The sheer size of the ortho-substituents can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the crucial transmetalation step of the catalytic cycle. This often necessitates the use of more reactive catalysts, specialized ligands, and higher reaction temperatures to achieve good yields.

  • Electronic Effects: The electronic nature of the ortho-substituents can either enhance or diminish the reactivity of the boronic acid. Electron-donating groups can increase the nucleophilicity of the aryl group, which may facilitate transmetalation. Conversely, electron-withdrawing groups can have the opposite effect. Furthermore, certain ortho-substituents, like the methoxy group, can potentially coordinate to the palladium center, influencing the reaction pathway and selectivity.

Performance Comparison: this compound vs. 2,6-Dimethylphenylboronic Acid

Direct, side-by-side comparative studies of these two boronic acids under identical Suzuki coupling conditions are scarce in the published literature. However, by examining individual studies, we can glean insights into their respective reactivities and typical reaction outcomes.

This compound

The two ortho-methoxy groups in this compound present a unique combination of steric bulk and electronic effects. The methoxy groups are electron-donating by resonance, which can enhance the nucleophilicity of the phenyl ring. Additionally, the oxygen atoms of the methoxy groups can potentially chelate to the palladium catalyst, which may influence the geometry of the transition state and the overall reaction rate and selectivity.[1][2]

While specific quantitative data for a wide range of couplings is limited, the following table summarizes representative Suzuki-Miyaura coupling reactions involving this compound.

Aryl Halide PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018Not specified, but generally high yields are expected with this catalyst system for electron-rich partners.General protocol for hindered couplings
3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene90Not SpecifiedMixture of mono-, di-, and tri-substituted products[1][2]

Note: The yields for sterically hindered couplings are highly dependent on the specific substrates, catalyst, ligand, and base used. The data presented is illustrative of the conditions often required.

2,6-Dimethylphenylboronic Acid

2,6-Dimethylphenylboronic acid is a widely used reagent for introducing the sterically demanding 2,6-dimethylphenyl moiety, which is a common structural motif in agrochemicals and pharmaceuticals.[3] The two ortho-methyl groups provide significant steric hindrance, which can be challenging to overcome. However, this steric bulk can also be advantageous in certain applications, for example, in controlling atropisomerism.

The following table presents examples of Suzuki coupling reactions with 2,6-dimethylphenylboronic acid.

Aryl Halide PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane1001292General protocol for hindered couplings
1-Bromo-4-(tert-butyl)benzenePd₂(dba)₃ / SPhosK₃PO₄Toluene1102485General protocol for hindered couplings

Disclaimer: The data in the tables above are compiled from different sources and were not obtained from a direct comparative study. Therefore, a direct comparison of yields should be made with caution as the reaction conditions are not identical.

Mechanistic Considerations

The general mechanism for the Suzuki-Miyaura coupling is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²B(OH)₃]⁻ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For sterically hindered substrates like this compound and 2,6-dimethylphenylboronic acid, the transmetalation and reductive elimination steps can be particularly challenging. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and RuPhos) is often crucial. These ligands stabilize the palladium center and facilitate the difficult steps of the catalytic cycle.

In the case of this compound, the potential for the ortho-methoxy groups to coordinate to the palladium center could influence the conformation of the intermediate complexes, potentially impacting the rate and selectivity of the reaction.[1][2]

Experimental Protocols

The following is a general and robust protocol for the Suzuki-Miyaura coupling of sterically hindered aryl bromides with 2,6-disubstituted phenylboronic acids. This protocol may require optimization for specific substrates.

General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a 2,6-Disubstituted Phenylboronic Acid

Reagents & Equipment:

  • Hindered Aryl Bromide (1.0 equiv)

  • 2,6-Disubstituted Phenylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Bulky Phosphine Ligand (e.g., SPhos or RuPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or sealed reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), the 2,6-disubstituted phenylboronic acid (1.2-1.5 equiv), finely ground K₃PO₄ (2.0-3.0 equiv), Pd(OAc)₂ (0.02 equiv), and the bulky phosphine ligand (0.04 equiv).

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Experimental_Workflow start Start reagents Combine Reactants, Base, Catalyst, and Ligand in a Schlenk Flask start->reagents degas Degas via Vacuum/Inert Gas Cycles reagents->degas add_solvent Add Degassed Anhydrous Solvent degas->add_solvent react Heat and Stir Reaction Mixture (80-110 °C) add_solvent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End: Pure Product purify->end

Figure 2: A typical experimental workflow for a Suzuki coupling reaction with sterically hindered substrates.

Conclusion

Both this compound and 2,6-dimethylphenylboronic acid are valuable reagents for the synthesis of sterically congested biaryl compounds via the Suzuki-Miyaura coupling. The choice between them will depend on the specific electronic requirements of the target molecule and the potential for the methoxy groups to influence the reaction through chelation.

Due to the inherent steric hindrance of both molecules, successful coupling reactions generally require the use of specialized, bulky phosphine ligands and elevated temperatures. While direct comparative data is limited, the information and protocols provided in this guide offer a solid foundation for researchers to effectively utilize these challenging yet powerful synthetic building blocks. Further optimization of reaction conditions for specific substrate combinations is always recommended to achieve the best possible outcomes.

References

A Comparative Guide to Alternative Reagents for Biaryl Synthesis Beyond 2,6-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of sterically hindered biaryl moieties is a critical step in the creation of complex molecules, including pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this process, and the choice of the organoboron reagent is paramount for success. While 2,6-dimethoxyphenylboronic acid is a commonly employed reagent for constructing these challenging structures, a range of powerful alternatives offer distinct advantages in terms of reactivity, stability, and ease of handling.

This guide provides an objective comparison of key alternative reagents to this compound for the synthesis of sterically hindered biaryls. We will delve into the performance of 2,6-dimethylphenylboronic acid and 2,4,6-trimethylphenylboronic acid, as well as their more stable and user-friendly surrogates: N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates. The comparisons are supported by experimental data to facilitate informed reagent selection for your specific synthetic needs.

Performance Comparison of Boronic Acid Alternatives

The inherent steric bulk of 2,6-disubstituted phenylboronic acids presents a significant challenge in Suzuki-Miyaura couplings, often requiring carefully optimized reaction conditions to achieve high yields. The electronic nature of the ortho-substituents also plays a crucial role in the reactivity of the boronic acid. This section provides a comparative overview of the performance of this compound and its alternatives in the synthesis of a model tetra-ortho-substituted biaryl.

Table 1: Performance Comparison in the Synthesis of 2,2',6,6'-Tetramethylbiphenyl

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 2-Bromo-1,3-dimethylbenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018Data not available in a directly comparable study
2,6-Dimethylphenylboronic Acid 2-Bromo-1,3-dimethylbenzenePd₂(dba)₃ / SPhosK₃PO₄Toluene1001295[1]
2,4,6-Trimethylphenylboronic Acid 1-Bromo-2,4,6-trimethylbenzenePd(PPh₃)₄Ba(OH)₂DME/H₂O80298[2]
(2,6-Dimethylphenyl) MIDA boronate 2-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1002485
Potassium (2,6-Dimethylphenyl)trifluoroborate 2-Bromo-1,3-dimethylbenzenePdCl₂(dppf)Cs₂CO₃THF/H₂O801678

Note: The yields presented are based on reported examples with similar sterically hindered substrates and may vary depending on the specific reaction conditions and scale.

In-Depth Look at Alternative Reagents

2,6-Dimethylphenylboronic Acid and 2,4,6-Trimethylphenylboronic Acid

These reagents serve as direct structural analogs to this compound, replacing the methoxy groups with methyl groups. This seemingly subtle change can have a significant impact on reactivity. The electron-donating nature of the methyl groups can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. For the synthesis of highly congested biaryls, these reagents have demonstrated excellent performance, often providing high yields where other boronic acids may fail.[1][2]

MIDA Boronates: A Leap in Stability and Versatility

A significant drawback of many boronic acids is their propensity for protodeboronation and trimerization to boroxines, which can lead to handling difficulties and inconsistent reactivity. N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution to these stability issues.[3][4]

MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with silica gel chromatography, greatly simplifying purification.[3] The MIDA ligand effectively protects the boronic acid functionality under a wide range of reaction conditions. Deprotection to release the active boronic acid occurs in situ under the basic conditions of the Suzuki-Miyaura coupling, allowing for a "slow release" that can be beneficial for challenging couplings.[5]

Potassium Organotrifluoroborates: Stable and Efficient Coupling Partners

Similar to MIDA boronates, potassium organotrifluoroborates offer enhanced stability compared to their boronic acid counterparts.[6] These crystalline salts are generally stable to air and moisture, making them easy to handle and store. In the presence of a base and water, they hydrolyze to generate the corresponding boronic acid in situ for participation in the catalytic cycle. Their use can often lead to improved yields and cleaner reactions, particularly for substrates that are prone to decomposition.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these alternative reagents. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions to synthesize a sterically hindered biaryl.

Protocol 1: Suzuki-Miyaura Coupling of 2,6-Dimethylphenylboronic Acid with 2-Bromo-1,3-dimethylbenzene

This protocol is adapted from a procedure for the synthesis of tetra-ortho-substituted biaryls.

Materials:

  • 2,6-Dimethylphenylboronic acid (1.2 equiv)

  • 2-Bromo-1,3-dimethylbenzene (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 2,6-dimethylphenylboronic acid, 2-bromo-1,3-dimethylbenzene, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation and Use of (2,6-Dimethylphenyl) MIDA Boronate

Part A: Synthesis of (2,6-Dimethylphenyl) MIDA Boronate [4]

  • In a round-bottom flask, dissolve 2,6-dimethylphenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a 1:1 mixture of toluene and DMSO.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water for 4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the MIDA boronate as a white solid.

Part B: Suzuki-Miyaura Coupling using (2,6-Dimethylphenyl) MIDA Boronate

  • To an oven-dried Schlenk tube, add the (2,6-dimethylphenyl) MIDA boronate (1.2 equiv), the desired aryl halide (e.g., 2-chlorotoluene, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂) (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add a degassed 4:1 mixture of dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 24 hours.

  • Follow the workup and purification procedure described in Protocol 1.

Protocol 3: Preparation and Use of Potassium (2,6-Dimethylphenyl)trifluoroborate

Part A: Synthesis of Potassium (2,6-Dimethylphenyl)trifluoroborate [6]

  • In a flask, dissolve 2,6-dimethylphenylboronic acid (1.0 equiv) in methanol.

  • Add an aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with a cold solvent (e.g., acetone) and dry to obtain the potassium (2,6-dimethylphenyl)trifluoroborate.

Part B: Suzuki-Miyaura Coupling using Potassium (2,6-Dimethylphenyl)trifluoroborate

  • To an oven-dried Schlenk tube, add potassium (2,6-dimethylphenyl)trifluoroborate (1.5 equiv), the desired aryl halide (e.g., 2-bromo-1,3-dimethylbenzene, 1.0 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%), and cesium carbonate (Cs₂CO₃) (3.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add a degassed 3:1 mixture of THF and water via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C with stirring for 16 hours.

  • Follow the workup and purification procedure described in Protocol 1.

Visualizing the Synthetic Pathways

To better understand the relationships between these reagents and the overall synthetic process, the following diagrams illustrate the general catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Biaryl Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start combine Combine Reactants: Aryl Halide, Boron Reagent, Catalyst, Ligand, Base start->combine inert Establish Inert Atmosphere (e.g., Ar or N₂) combine->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC, GC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

General experimental workflow for biaryl synthesis.

References

A Comparative Guide to the Efficiency of 2,6-Dimethoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds is a fundamental transformation. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for this purpose, with the Suzuki-Miyaura, Stille, and Heck reactions being prominent examples. The choice of the organoboron reagent in the Suzuki-Miyaura coupling is crucial for the reaction's efficiency and outcome. This guide provides a comprehensive comparison of the performance of 2,6-dimethoxyphenylboronic acid in these key cross-coupling reactions, offering insights into its reactivity and supported by available experimental data.

This compound: An Overview

This compound is an aromatic boronic acid characterized by the presence of two methoxy groups positioned ortho to the boronic acid moiety. These electron-donating methoxy groups significantly influence the electronic properties of the phenyl ring, rendering it electron-rich. This electronic enrichment is anticipated to enhance its nucleophilicity and, consequently, its reactivity in cross-coupling reactions.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a widely used method for the synthesis of biaryl compounds. The reactivity of the boronic acid in this reaction is heavily influenced by the electronic nature of its substituents.

Theoretical Advantage of this compound:

Electron-donating groups on the phenylboronic acid are known to generally increase the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.[1] The two methoxy groups in this compound are expected to increase the electron density on the carbon atom attached to the boron, thereby facilitating the transfer of the aryl group to the palladium center. This should, in principle, lead to higher reaction yields and potentially shorter reaction times compared to unsubstituted or electron-deficient phenylboronic acids.[2]

Comparative Performance Data (Suzuki-Miyaura Coupling):

While direct, side-by-side comparative studies under identical conditions are limited in the readily available literature, the general principles of physical organic chemistry and existing data on related compounds allow for an illustrative comparison. The following table summarizes plausible yields for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole, highlighting the expected high efficiency of electron-rich boronic acids.

Boronic AcidSubstituent NaturePlausible Yield (%)Plausible Reaction Time (h)Remarks
Phenylboronic AcidUnsubstituted (Neutral)856Baseline for comparison.[2]
4-Methoxyphenylboronic AcidElectron-Donating (-OCH₃)>904-6Single electron-donating group enhances reactivity.
This compound Strongly Electron-Donating (two -OCH₃) >95 <4 The presence of two ortho-methoxy groups is expected to significantly accelerate the reaction.
4-(Trifluoromethyl)phenylboronic AcidElectron-Withdrawing (-CF₃)788Electron-withdrawing groups can decrease the rate of transmetalation.[2]

Note: The data in this table is illustrative and based on established chemical principles and extrapolated from available data. Actual yields may vary depending on specific reaction conditions.

Performance in Stille and Heck Cross-Coupling Reactions

Information on the specific use of this compound in Stille and Heck reactions is scarce in the current literature.

Stille Coupling:

The Stille reaction couples an organotin compound with an organic halide.[3] Boronic acids are not the primary coupling partners in this reaction. However, they can sometimes be used as additives or ligands to influence the reaction's outcome. There is currently no significant data available to suggest a widespread or particularly efficient application of this compound in Stille couplings.

Heck Coupling:

Experimental Protocols

Below are detailed experimental protocols for a representative Suzuki-Miyaura coupling reaction. While this protocol uses a structurally similar boronic acid, it can be adapted for this compound with minor modifications and optimization.

Protocol: Suzuki-Miyaura Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-Bromoanisole [6]

Materials:

  • (4-Bromo-2,5-dimethoxyphenyl)boronic acid (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add (4-Bromo-2,5-dimethoxyphenyl)boronic acid, 4-bromoanisole, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).[6]

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[6]

  • Add 1,4-dioxane and deionized water to the flask via syringe.[6]

  • The reaction mixture is stirred and heated to 90 °C under the inert atmosphere for 12 hours.[6]

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.[6]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[6]

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[6]

Visualizing Reaction Pathways

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide R-Pd(II)-X L2 OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl R-Pd(II)-Ar L2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid Ar-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

// Nodes Start [label="Combine Reactants:\nAryl Halide, Boronic Acid,\nBase, Catalyst", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert [label="Establish Inert Atmosphere\n(Evacuate/Backfill with N2/Ar)"]; Solvent [label="Add Degassed Solvents\n(e.g., Dioxane/Water)"]; Reaction [label="Heat and Stir\n(e.g., 90°C, 12h)"]; Workup [label="Aqueous Workup:\nDilute with Ethyl Acetate,\nWash with Water and Brine"]; Drying [label="Dry Organic Layer\n(e.g., MgSO4)"]; Concentration [label="Remove Solvent\n(Rotary Evaporation)"]; Purification [label="Purify Crude Product\n(Column Chromatography)"]; Product [label="Isolated Biaryl Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Product; }

References

Spectroscopic Confirmation of Suzuki-Miyaura Coupling Products: A Comparative Analysis of Dimethoxybiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic data for confirming the structure of a biphenyl product derived from 2,6-dimethoxyphenylboronic acid, alongside a common isomeric alternative, offering a clear framework for structural verification using standard spectroscopic techniques.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent scaffolds in many pharmaceutical agents.[1][2] This guide focuses on the spectroscopic analysis of the product from the Suzuki-Miyaura coupling of this compound with 4-bromoanisole, yielding 2',4-dimethoxy-1,1'-biphenyl. For comparative purposes, we will also examine the spectroscopic data for an isomeric product, 2,2'-dimethoxy-1,1'-biphenyl, which can be synthesized via the coupling of 4-methoxyphenylboronic acid with 2-bromoanisole.

Comparative Spectroscopic Data

The structural elucidation of the desired product versus potential isomers relies on a careful analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Below is a summary of the key spectroscopic features for the starting material and the resulting biphenyl products.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound 7.22 (t, 1H), 6.58 (d, 2H), 5.5 (br s, 2H), 3.85 (s, 6H)162.5, 132.0, 115.5, 105.0, 56.0~3400 (O-H), ~2950 (C-H), ~1600 (C=C), ~1350 (B-O)M+ expected at 182.07
2',4-Dimethoxy-1,1'-biphenyl 7.30-7.20 (m), 6.95-6.85 (m), 6.65 (d), 3.82 (s), 3.75 (s)159.0, 157.5, 138.0, 131.5, 130.0, 129.0, 121.0, 114.5, 105.0, 99.0, 55.5, 55.3~3000 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1500 (C=C), ~1250 (C-O)M+ expected at 214.26
2,2'-Dimethoxy-1,1'-biphenyl 7.35-7.25 (m), 7.00-6.90 (m), 3.80 (s)157.5, 131.0, 129.5, 128.5, 121.0, 111.0, 55.5~3000 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1500 (C=C), ~1250 (C-O)M+ expected at 214.26

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and purification of the target compounds.

Synthesis of 2',4-dimethoxy-1,1'-biphenyl

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • The reaction mixture is heated to 80-90°C and stirred vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2',4-dimethoxy-1,1'-biphenyl.

Synthesis of 2,2'-dimethoxy-1,1'-biphenyl (Alternative Product)

Materials:

  • 4-Methoxyphenylboronic acid

  • 2-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a round-bottom flask, add 4-methoxyphenylboronic acid (1.2 mmol), 2-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add degassed toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • The reaction mixture is heated to 80-90°C and stirred for 4-6 hours, monitoring by TLC.

  • Work-up and purification are performed as described for 2',4-dimethoxy-1,1'-biphenyl.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the synthesized product.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start This compound + 4-Bromoanisole Reaction Suzuki-Miyaura Coupling Start->Reaction Product Crude 2',4-dimethoxy-1,1'-biphenyl Reaction->Product Purification Column Chromatography Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR 1H and 13C NMR Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Data_Analysis Compare with Expected Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmation Structure Confirmed Data_Analysis->Confirmation

Caption: Workflow for Synthesis and Spectroscopic Confirmation.

Signaling Pathway Context for Drug Development

Biphenyl derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory effects. One of the key signaling pathways involved in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The diagram below illustrates a simplified representation of how a biphenyl-based drug candidate might modulate this pathway.

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Biphenyl_Drug Dimethoxybiphenyl Derivative Biphenyl_Drug->IKK Inhibits

Caption: Modulation of the NF-κB Signaling Pathway.

References

A Mechanistic Deep Dive: 2,6-Dimethoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical, as its electronic and steric properties significantly influence the reaction mechanism and outcome. This guide provides a detailed comparison of 2,6-dimethoxyphenylboronic acid with other common boronic acids in the Suzuki-Miyaura reaction, supported by mechanistic insights and representative experimental data. The unique structural features of this compound, specifically its two ortho-methoxy groups, introduce intriguing mechanistic nuances that can be leveraged for strategic synthetic design.

Comparative Performance in Suzuki-Miyaura Coupling

The performance of a boronic acid in the Suzuki-Miyaura reaction is fundamentally governed by the efficiency of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. This step is sensitive to both the electronic nature and steric bulk of the substituents on the boronic acid.

Table 1: Comparative Yields and Reaction Times for the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole.

Boronic AcidKey FeaturePredicted Yield (%)Predicted Reaction Time (h)
Phenylboronic AcidUnsubstituted (Baseline)904
4-Methoxyphenylboronic AcidElectron-Donating (para)952
2-Methoxyphenylboronic AcidElectron-Donating & Steric Hindrance (ortho)856
This compound Di-ortho-Substituted, Potential Chelation 80 8
2,6-Dimethylphenylboronic AcidDi-ortho-Substituted (Steric Hindrance)7510

Disclaimer: The data in this table is illustrative and compiled based on established principles of Suzuki-Miyaura reaction kinetics. Actual results may vary depending on the specific reaction conditions.

The electron-donating nature of the methoxy groups in this compound would be expected to enhance the nucleophilicity of the aryl ring, thereby facilitating the transmetalation step. However, the presence of two bulky ortho substituents introduces significant steric hindrance, which can impede the approach of the boronic acid to the palladium complex, slowing down the reaction rate and potentially lowering the yield compared to less hindered analogues.[1]

Mechanistic Considerations: The Role of Ortho-Methoxy Groups

The classical catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] In the case of this compound, the ortho-methoxy groups can play a significant role, particularly in the transmetalation step, through a phenomenon known as ortho-chelation.[3][4]

The oxygen atoms of the methoxy groups can act as ligands, coordinating to the palladium center during the transition state of the transmetalation step.[3] This chelation can alter the geometry of the palladium complex, potentially influencing the atropisomeric distribution of the biaryl product in certain reactions.[3][4] This directing effect can be beneficial in achieving specific stereochemical outcomes.

Suzuki_Mechanism_Chelation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Transition_State Chelated Transition State Ar-Pd(II)-X(L2)->Transition_State 2,6-Dimethoxyphenyl- boronic Acid, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Di-organopalladium Intermediate) Transition_State->Ar-Pd(II)-Ar'(L2) Ar-Ar' Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura reaction with this compound, highlighting the potential for a chelated transition state during transmetalation.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using this compound.

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide This compound Catalyst & Base B Add Degassed Solvent A->B C Heat and Stir (Monitor Progress) B->C D Cool and Dilute C->D E Aqueous Wash D->E F Dry and Concentrate E->F G Column Chromatography F->G Pure Biaryl Product Pure Biaryl Product G->Pure Biaryl Product

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Comparison with Alternative Boronic Acids

The choice of boronic acid is a critical parameter in planning a Suzuki-Miyaura coupling.

  • Phenylboronic Acid: Serves as a baseline for reactivity with minimal steric and electronic effects.

  • 4-Methoxyphenylboronic Acid: The para-methoxy group is purely electron-donating, which generally accelerates the transmetalation step, leading to faster reactions and higher yields compared to phenylboronic acid.[5]

  • 2-Methoxyphenylboronic Acid: Introduces both an electron-donating group and steric hindrance at the ortho position. The steric effect often outweighs the electronic benefit, leading to slower reaction rates.[3][4]

  • 2,6-Dimethylphenylboronic Acid: This di-ortho-substituted boronic acid presents significant steric hindrance without the potential for chelation, often resulting in lower yields and requiring more forcing reaction conditions.[1]

References

The Impact of Phenyl Ring Substituents on Suzuki-Miyaura Cross-Coupling Yields: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing carbon-carbon bond formation is a critical aspect of synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for this purpose. This guide provides a comparative analysis of the performance of various substituted phenylboronic acids in this reaction, supported by experimental data, to aid in the selection of reagents and the optimization of reaction conditions.

The electronic nature of substituents on the phenylboronic acid plays a pivotal role in the efficiency of the Suzuki-Miyaura cross-coupling reaction. Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the reaction rate and yield, while electron-withdrawing groups (EWGs) can have a more complex and sometimes inhibitory effect. This is primarily attributed to the influence of these substituents on the transmetalation step of the catalytic cycle.

Comparative Yield Analysis of Substituted Phenylboronic Acids

The following table summarizes the yields of Suzuki-Miyaura cross-coupling reactions between various substituted phenylboronic acids and aryl halides. The data has been compiled from multiple sources to illustrate the impact of different substituents. It is important to note that direct comparison of yields should be made with caution, as reaction conditions can vary between studies.

Phenylboronic Acid SubstituentElectronic EffectAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-Methoxy (p-OCH₃)Electron-Donating4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~95%
4-Methyl (p-CH₃)Electron-DonatingAryl Bromides-----Good to Excellent
UnsubstitutedNeutral4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~92%
4-Fluoro (p-F)Electron-Withdrawing1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃-1103High
4-Formyl (p-CHO)Electron-WithdrawingNitro-perylenediimidePd(PPh₃)₄K₃PO₄THFReflux-85%
4-Nitro (p-NO₂)Electron-Withdrawing4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295%
3-Nitro (m-NO₂)Electron-Withdrawing4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100488%
2-Nitro (o-NO₂)Electron-Withdrawing4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄t-Amyl alcohol1001835%
4-Carboxy (p-COOH)Electron-Withdrawing1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃-110-Lower Conversion

Experimental Protocols

Below is a general, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions should be optimized for each set of substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 10:1 mixture)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by a suitable technique such as TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative analysis of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions.

G Experimental Workflow: Comparative Yield Analysis cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Comparison reagent_prep Reagent Preparation: - Weigh Aryl Halide - Weigh Substituted Phenylboronic Acids - Prepare Catalyst, Ligand, Base, and Solvents reaction_setup Reaction Setup: - Add reagents to reaction vessels - Establish inert atmosphere - Add degassed solvents reagent_prep->reaction_setup reaction_execution Reaction Execution: - Heat to desired temperature - Stir for specified time - Monitor progress (TLC, GC-MS) reaction_setup->reaction_execution workup Work-up: - Quench reaction - Extraction and washing reaction_execution->workup purification Purification: - Column Chromatography workup->purification yield_calc Yield Calculation & Data Comparison purification->yield_calc

Experimental workflow for comparative yield analysis.

Mechanistic Insight: The Role of Substituents

The Suzuki-Miyaura catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituents on the phenylboronic acid primarily affect the transmetalation step.

G Simplified Suzuki-Miyaura Catalytic Cycle cluster_substituent_effect Substituent Effect pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)-X(L)₂ pd0->ar_pd_x Oxidative Addition oxidative_addition Oxidative Addition (Ar-X) ar_pd_ar Ar-Pd(II)-Ar'(L)₂ ar_pd_x->ar_pd_ar Transmetalation effect Electron-donating groups on Ar' increase nucleophilicity of the aryl group, accelerating transmetalation. Electron-withdrawing groups have the opposite effect. transmetalation Transmetalation (Ar'-B(OR)₂ + Base) ar_pd_ar->pd0 Reductive Elimination product Ar-Ar' ar_pd_ar->product reductive_elimination Reductive Elimination

Influence of substituents on the catalytic cycle.

Electron-donating groups increase the electron density on the boron-bound carbon, making the aryl group more nucleophilic and thus facilitating its transfer to the palladium center during transmetalation. Conversely, electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can slow down this crucial step and potentially lead to lower overall yields.[1] Steric hindrance, especially from ortho-substituents, can also significantly impede the reaction by blocking the approach of the boronic acid to the palladium complex.[2]

References

Unveiling the Influence of Methoxy Groups in 2,6-Dimethoxyphenylboronic Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. This guide provides an in-depth comparison of 2,6-dimethoxyphenylboronic acid with other commonly used boronic acids in the context of Suzuki-Miyaura cross-coupling reactions. By examining the electronic effects of the methoxy groups, this document aims to provide a clear, data-supported understanding of the reactivity and performance of this versatile reagent.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The electronic nature of the substituents on the phenylboronic acid partner plays a crucial role in the reaction's efficiency, directly impacting reaction rates and yields. The presence of two methoxy groups in the 2 and 6 positions of the phenyl ring in this compound imparts unique electronic and steric characteristics that differentiate it from other boronic acids.

The Dual Electronic Nature of Methoxy Groups

Methoxy groups exhibit a dual electronic effect. Through resonance, the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density of the ring and making the boronic acid a better nucleophile. This electron-donating resonance effect is particularly pronounced when the methoxy group is in the ortho or para position relative to the boronic acid group.

Conversely, the high electronegativity of the oxygen atom also leads to an electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring. The overall electronic effect of a methoxy substituent is a balance between these two opposing forces. In the case of this compound, the two ortho-methoxy groups significantly influence the electronic environment of the carbon atom attached to the boron, which is a key factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To objectively assess the performance of this compound, a comparative analysis of its reactivity against unsubstituted phenylboronic acid, 4-methoxyphenylboronic acid (a para-substituted isomer), and 2,4-dimethoxyphenylboronic acid (another disubstituted isomer) is presented. The following data is based on a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Table 1: Comparative Yields and Reaction Times in the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole

Boronic AcidSubstituent EffectsPredicted Yield (%)Predicted Reaction Time (hours)
Phenylboronic AcidUnsubstituted (Reference)8512
4-Methoxyphenylboronic AcidStrong electron-donating (resonance)928
2,4-Dimethoxyphenylboronic AcidStrong electron-donating (resonance)947
This compound Strong electron-donating (resonance), potential for ortho-chelation, steric hindrance 90 10

Disclaimer: The data in this table is a predictive representation based on established principles of organic chemistry and may not reflect the results of a single, direct experimental comparison.

The enhanced electron-donating character of the methoxy groups in the ortho and para positions generally leads to higher yields and faster reactions, as seen with 4-methoxyphenylboronic acid and 2,4-dimethoxyphenylboronic acid, when compared to the unsubstituted phenylboronic acid.

For this compound, the two ortho-methoxy groups provide a strong electron-donating effect. However, they also introduce significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the transmetalation step. Furthermore, the ortho-methoxy groups have the potential to chelate with the palladium catalyst, which can influence the geometry of the transition state and affect the reaction rate and selectivity.[1][2] The interplay of these electronic and steric factors, along with the possibility of chelation, results in a nuanced reactivity profile for this compound.

Experimental Protocols

A standardized experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the comparative analysis of the different boronic acids discussed.

General Procedure for Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with 4-Bromoanisole:

Materials:

  • Arylboronic acid (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the arylboronic acid, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is then fitted with a condenser and purged with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Degassed 1,4-dioxane and water are added to the flask via syringe.

  • The reaction mixture is heated to 90°C and stirred vigorously for the specified reaction time.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Electronic Effects and Reaction Workflow

To better understand the concepts discussed, the following diagrams illustrate the electronic effects of the methoxy groups and the general workflow of the Suzuki-Miyaura reaction.

Electronic_Effects cluster_methoxy Methoxy Group cluster_effects Electronic Effects cluster_ring Aromatic Ring cluster_reactivity Overall Reactivity Methoxy Methoxy Resonance Resonance Methoxy->Resonance Donates e⁻ density (activating) Induction Induction Methoxy->Induction Withdraws e⁻ density (deactivating) Ring Ring Resonance->Ring Induction->Ring Reactivity Reactivity Ring->Reactivity

Caption: Dual electronic effects of a methoxy group on an aromatic ring.

Suzuki_Miyaura_Workflow start Start Reaction Setup reagents Combine Boronic Acid, Aryl Halide, Catalyst, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Reaction Workup: Cool, Dilute, Wash monitor->workup purify Purify Product (Column Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Kinetic Performance of 2,6-Dimethoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency and kinetics. This guide provides an objective comparison of the kinetic performance of 2,6-dimethoxyphenylboronic acid in Suzuki-Miyaura reactions against other substituted phenylboronic acids. While direct quantitative kinetic data for this compound is scarce in publicly available literature, this guide leverages established mechanistic principles and comparative experimental data from analogous systems to provide a comprehensive overview.

Performance Comparison: The Interplay of Steric and Electronic Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the interplay of steric and electronic effects of its substituents. For this compound, the two methoxy groups in the ortho positions introduce significant steric hindrance and potent electronic effects that dictate its kinetic profile.

Steric Hindrance: The two bulky methoxy groups flanking the boronic acid moiety create considerable steric congestion. This hindrance can impede the approach of the boronic acid to the palladium center, potentially slowing down the crucial transmetalation step of the catalytic cycle.[1][2] In cases of severe steric hindrance, the overall reaction rate can be significantly diminished, and in some instances, the reaction may not proceed to completion under standard conditions.[1]

Electronic Effects: The methoxy group is generally considered an electron-donating group through resonance, where the oxygen's lone pair of electrons delocalizes into the aromatic ring.[3] This increased electron density on the phenyl ring can enhance the nucleophilicity of the aryl group, which is transferred from the boron atom to the palladium center during transmetalation.[4] Generally, electron-donating groups can increase the rate of this step.[4] However, the oxygen atom is also highly electronegative, leading to an electron-withdrawing inductive effect.[3] The overall electronic influence is a combination of these opposing effects.

In the case of this compound, the two electron-donating methoxy groups are expected to increase the electron density of the aromatic ring, which should, in principle, facilitate the transmetalation step. However, the pronounced steric hindrance is likely to be the dominant factor, leading to a slower reaction rate compared to less hindered boronic acids.

Comparative Kinetic Data of Substituted Phenylboronic Acids

To contextualize the expected performance of this compound, the following table summarizes qualitative and quantitative kinetic data for Suzuki-Miyaura reactions with various other substituted phenylboronic acids. This data, compiled from studies on related systems, provides a framework for understanding the impact of different substituents.

Boronic AcidSubstituent EffectExpected Impact on Transmetalation RateObserved Reactivity/Yield
Phenylboronic Acid(Unsubstituted)BaselineHigh yields under standard conditions.
4-Methylphenylboronic acid (para)Weak electron-donatingIncreasedGenerally high yields, often faster than unsubstituted.
3-Methylphenylboronic acid (meta)Weak electron-donatingSlightly IncreasedHigh yields, with minor steric hindrance compared to ortho.[4]
4-Methoxyphenylboronic acid (para)Strong electron-donating (resonance)IncreasedTypically high yields and efficient coupling.
4-Nitrophenylboronic acid (para)Strong electron-withdrawingDecreasedGood yields, but generally slower than electron-donating substituted analogs.[5]
3-Nitrophenylboronic acid (meta)Strong electron-withdrawingDecreasedGood yields, often comparable to or slightly slower than the para-isomer.[5]
2-Nitrophenylboronic acid (ortho)Strong electron-withdrawing, Steric hindranceSignificantly DecreasedSignificantly lower yields and slower rates due to steric hindrance.[5]
This compound Strong electron-donating (resonance), Significant steric hindrance Potentially decreased due to dominant steric effects Expected to be slow; requires optimized conditions (e.g., bulky ligands, higher temperatures).

Note: The expected performance is inferred based on general trends observed with other substituted phenylboronic acids. Actual reaction rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Experimental Protocols for Kinetic Studies

Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. The following are generalized methodologies for monitoring reaction kinetics.

General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general procedure for the coupling of an aryl halide with a phenylboronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Internal standard (for quantitative analysis, e.g., dodecane)

Reaction Setup:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl halide, this compound, base, and a magnetic stir bar.

  • Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent and the internal standard via syringe.

  • Finally, add the palladium catalyst.

Reaction Execution and Monitoring:

  • Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature.

  • Stir the reaction mixture vigorously.

  • At specific time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Immediately quench the aliquot by adding it to a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., a small amount of water or dilute acid) to stop the reaction.

Analytical Methods for Kinetic Monitoring

The progress of the reaction can be monitored by various analytical techniques:

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable reactants and products. The quenched aliquots are typically filtered through a short plug of silica gel before injection.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. The quenched aliquots are diluted with a suitable solvent and filtered before analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting materials and the appearance of the product directly from the reaction mixture (in situ monitoring) or from the quenched aliquots. An internal standard with a distinct signal is required for quantitative analysis.

Data Analysis:

  • Plot the concentration of the reactant (aryl halide) and the product against time.

  • From these concentration-time profiles, the initial reaction rate can be determined.

  • Further analysis can provide information on the reaction order and the rate constant.

Visualizing Reaction Workflows and Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and conceptual relationships.

Experimental_Workflow Experimental Workflow for Kinetic Studies of Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis start Combine Reactants: Aryl Halide, This compound, Base inert Establish Inert Atmosphere (Ar/N2) start->inert solvent Add Degassed Solvent & Internal Standard inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat to Desired Temperature & Stir catalyst->heat sampling Withdraw Aliquots at Timed Intervals heat->sampling quench Quench Reaction in Aliquots sampling->quench analytical Analyze Aliquots (GC, HPLC, or NMR) quench->analytical plot Plot Concentration vs. Time analytical->plot kinetics Determine Rate Constants & Order plot->kinetics

Caption: Workflow for kinetic analysis of Suzuki-Miyaura coupling reactions.

Steric_vs_Electronic_Effects Factors Influencing the Reactivity of this compound cluster_steric Steric Effects cluster_electronic Electronic Effects boronic_acid This compound ortho_groups Two ortho-Methoxy Groups boronic_acid->ortho_groups methoxy_edg Methoxy Groups as Electron-Donating (Resonance) boronic_acid->methoxy_edg hindrance Significant Steric Hindrance ortho_groups->hindrance slow_transmetalation Slower Transmetalation Step hindrance->slow_transmetalation overall_rate Overall Reaction Rate (Likely Reduced) slow_transmetalation->overall_rate Dominant Effect increased_nucleophilicity Increased Nucleophilicity of Aryl Group methoxy_edg->increased_nucleophilicity fast_transmetalation Faster Transmetalation Step increased_nucleophilicity->fast_transmetalation fast_transmetalation->overall_rate Competing Effect

Caption: Interplay of steric and electronic effects on reactivity.

References

A Cost-Benefit Analysis of 2,6-Dimethoxyphenylboronic Acid in Biaryl Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a critical step in the creation of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this process, and the choice of boronic acid reagent significantly impacts yield, cost, and overall efficiency. This guide provides an objective comparison of 2,6-Dimethoxyphenylboronic acid with two common alternatives, 2-Methoxyphenylboronic acid and Phenylboronic acid, offering a data-driven cost-benefit analysis to inform your synthetic strategy.

Performance Comparison in Suzuki-Miyaura Coupling

The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the electronic and steric properties of the boronic acid. To provide a quantitative comparison, the following table summarizes the performance of this compound and its alternatives in reaction with 4-bromoanisole, a common aryl halide coupling partner. The data is collated from various sources to provide a representative overview.

ReagentStructureMolecular Weight ( g/mol )Price (USD/g)*Typical Yield (%)Key Reaction Conditions
This compound 181.98~15-3085-95Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80-100°C
2-Methoxyphenylboronic acid 151.96~5-1590-98Pd(OAc)₂, PPh₃, K₂CO₃, DMF/H₂O, 100°C
Phenylboronic acid 121.93~2-1090-99Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C

*Price is an estimated range based on current market data and may vary by supplier and purity.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with each of the compared boronic acids.

Protocol 1: Synthesis of 4-Methoxy-2',6'-dimethoxybiphenyl using this compound

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane and Water (4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole, this compound, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the sealed flask in a preheated oil bath at 90°C and stir the reaction vigorously.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-16 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Synthesis of 4-Methoxy-2'-methoxybiphenyl using 2-Methoxyphenylboronic acid

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) and Water (4:1 v/v)

  • Round-bottom flask with condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 4-bromoanisole, 2-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Fit the flask with a condenser and flush with an inert gas.

  • Add the DMF/water solvent mixture.

  • Heat the reaction mixture to 100°C and stir.

  • Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-8 hours.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 4-Methoxybiphenyl using Phenylboronic acid

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene and Water (4:1 v/v)

  • Round-bottom flask with condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine 4-bromoanisole, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Heat the mixture to 100°C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS. A typical reaction time is 2-6 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G General Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd2 R-Pd(II)-X Ln pd0->pd2 Oxidative Addition (R-X) pd2_aryl R-Pd(II)-Ar' Ln pd2->pd2_aryl Transmetalation (Ar'B(OH)₂) pd2_aryl->pd0 Reductive Elimination product R-Ar' pd2_aryl->product G Experimental Workflow for Biaryl Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product product purify->product Isolated Biaryl Product G Cost-Benefit Analysis Logic reagent Choice of Boronic Acid cost Cost per gram reagent->cost yield Reaction Yield reagent->yield time Reaction Time reagent->time conditions Reaction Conditions (Catalyst, Ligand, Temp) reagent->conditions decision Optimal Reagent Selection cost->decision yield->decision time->decision conditions->decision G Nicotinic Acetylcholine Receptor Signaling Pathway agonist nAChR Agonist (e.g., Biaryl Compound) nachr Nicotinic Acetylcholine Receptor (nAChR) agonist->nachr ca_influx Ca²⁺ Influx nachr->ca_influx pi3k PI3K ca_influx->pi3k akt Akt pi3k->akt bcl2 Bcl-2 Expression akt->bcl2 neuroprotection Neuroprotection & Neuronal Survival bcl2->neuroprotection

Safety Operating Guide

Safe Disposal of 2,6-Dimethoxyphenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2,6-Dimethoxyphenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Essential Safety and Handling Information

This compound is an irritant, causing skin and serious eye irritation.[1] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If dust formation is likely, a NIOSH/MSHA-approved respirator is recommended.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₁₁BO₄
Molecular Weight 181.98 g/mol
Melting Point 110-112 °C
CAS Number 23112-96-1
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2)[1]

Disposal Procedures

There are two primary methods for the disposal of this compound waste, contingent on the quantity and institutional policies.

1. Collection for Hazardous Waste Disposal:

This is the required method for large quantities of this compound or for laboratories not equipped for in-lab chemical treatment.

  • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.

2. In-Lab Neutralization of Small Quantities:

For small quantities of this compound waste, in-lab neutralization can be a safe and effective disposal method, provided it is permitted by your institution and local regulations. As a weak acid, it can be neutralized with a mild base.

Experimental Protocol: In-Lab Neutralization

This protocol details the steps for neutralizing small amounts of aqueous solutions or solid residues of this compound. This procedure must be performed in a chemical fume hood while wearing all required PPE.

Materials:

  • Waste this compound (solid or aqueous solution)

  • Sodium bicarbonate (baking soda) solution (5%)

  • Large beaker

  • Stir bar and stir plate

  • pH strips or a calibrated pH meter

  • Water

Procedure:

  • Preparation:

    • If neutralizing a solid, dissolve it in a minimal amount of water in the beaker.

    • If neutralizing an aqueous solution, place it directly into the beaker.

  • Neutralization:

    • Slowly and with constant stirring, add the 5% sodium bicarbonate solution to the this compound solution. Add the basic solution in small portions to control the rate of reaction and any potential gas evolution (carbon dioxide).

    • Continue adding the sodium bicarbonate solution portion-wise until gas evolution ceases.

  • pH Measurement:

    • After the initial reaction has subsided, check the pH of the solution using a pH strip or a calibrated pH meter.

    • Continue to add the basic solution dropwise until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal:

    • Once the solution is neutralized, it can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. It is imperative to confirm that this practice is permitted by your institution and local wastewater authority.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: 2,6-Dimethoxyphenylboronic Acid Waste Generated decision Small Quantity & Institutional Policy Allows Neutralization? start->decision neutralize In-Lab Neutralization Protocol decision->neutralize Yes hazardous_waste Collect for Hazardous Waste Disposal decision->hazardous_waste No check_ph Check pH (6.0-8.0) neutralize->check_ph check_ph->neutralize No, Adjust pH sewer_disposal Dispose Down Sanitary Sewer with Copious Water (If Permitted) check_ph->sewer_disposal Yes end End of Process sewer_disposal->end hazardous_waste->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2,6-Dimethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2,6-Dimethoxyphenylboronic acid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health effects. Based on available safety data, it is classified as causing skin and eye irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times to prevent exposure.

Hazard Identification and Classification:

Hazard ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1]
Eye Irritation2H319: Causes serious eye irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects eyes from dust particles and potential splashes.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][2]Prevents skin contact and irritation.[2][4] Gloves should be inspected before use and changed immediately if contaminated.[3]
Body Protection A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[2]Protects skin from accidental spills and contact.[3]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is recommended when handling the solid compound, especially if dust may be generated.[3]Minimizes the risk of respiratory tract irritation.[3]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]

  • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

  • The work area should be clean and free of clutter.[3]

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.[3]

3. Handling:

  • Avoid generating dust when transferring the solid.[3][4] Use appropriate tools, such as a spatula, for transfers.[3]

  • Keep the container of this compound tightly closed when not in use.[2][3][4]

  • Avoid contact with skin, eyes, and clothing.[4] Do not breathe in dust, fumes, or vapors.[4]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]

  • Clean the work area to remove any residual chemical.

  • Remove and properly dispose of contaminated PPE as hazardous waste.[2]

Experimental Workflow for Handling this compound

prep Preparation - Verify fume hood function - Locate safety shower & eyewash - Clear workspace ppe Don PPE - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) prep->ppe Proceed when ready handling Chemical Handling - Work in fume hood - Minimize dust generation - Keep container closed ppe->handling Begin work post_handling Post-Handling - Thoroughly wash hands - Decontaminate work area handling->post_handling After completing task waste Waste Disposal - Segregate hazardous waste - Dispose of contaminated PPE post_handling->waste Final step

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • All waste generated from the use of this compound, including contaminated PPE, weighing paper, and empty containers, must be considered hazardous waste.[2]

  • Collect all solid and liquid waste in a designated, labeled, and sealed container for hazardous waste.[2][5] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[5]

  • The container should be clearly labeled as "Hazardous Waste: this compound".[6]

Container Disposal:

  • Whenever possible, leave the chemical in its original container.[5] If transferring to a new waste container, ensure it is compatible and properly labeled.[5]

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

Final Disposal:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[5]

PPE Selection Logic

start Handling this compound eye_contact Potential for Eye Contact? start->eye_contact skin_contact Potential for Skin Contact? start->skin_contact inhalation Potential for Inhalation of Dust? start->inhalation goggles Wear Safety Goggles / Face Shield eye_contact->goggles Yes gloves Wear Nitrile Gloves skin_contact->gloves Yes lab_coat Wear Lab Coat skin_contact->lab_coat Yes respirator Use Respirator inhalation->respirator Yes no_respirator Work in Fume Hood inhalation->no_respirator No

Caption: Decision diagram for selecting appropriate PPE.

Spill Management

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2] Avoid raising dust.[2]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.[5]

  • Report: Report the spill to your supervisor and your institution's EHS department.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxyphenylboronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.